RWJ-58643
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
287183-00-0 |
|---|---|
Molecular Formula |
C20H26N6O4S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4S)-1-acetyl-N-[(2R)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H26N6O4S/c1-11(27)26-10-12(28)9-15(26)18(30)24-14(6-4-8-23-20(21)22)17(29)19-25-13-5-2-3-7-16(13)31-19/h2-3,5,7,12,14-15,28H,4,6,8-10H2,1H3,(H,24,30)(H4,21,22,23)/t12-,14+,15?/m0/s1 |
InChI Key |
VXDAVYUFYPFGDX-DJIKBVBFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Inhibitory Mechanism of RWJ-58643: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-58643 is a potent, reversible, small-molecule inhibitor of the serine proteases β-tryptase and trypsin. Its mechanism of action is centered on the attenuation of inflammatory processes, particularly those associated with allergic rhinitis. By inhibiting tryptase, a key mediator released from mast cells during allergic degranulation, this compound prevents the activation of Protease-Activated Receptor 2 (PAR-2) and the subsequent downstream signaling cascades that lead to the release of pro-inflammatory cytokines and chemokines, and the influx of eosinophils. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the intricacies of the tryptase-mediated PAR-2 signaling pathway, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Inhibition of Tryptase and Trypsin
This compound functions as a competitive, reversible inhibitor of both β-tryptase and trypsin. This dual inhibitory activity is central to its pharmacological effects.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary target, β-tryptase, has been quantified, although data for trypsin is less readily available in the public domain.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity |
| This compound | Human β-Tryptase | ~10 nM* | Selective vs. other serine proteases (except trypsin) |
| This compound | Trypsin | Data not available |
*Note: The Ki value is reported for a compound designated as RWJ-56423 in a comparative study, which is presumed to be a typographical error for this compound. The primary source for this specific datum is not publicly available.
Signaling Pathways Modulated by this compound
The primary signaling pathway influenced by this compound in the context of allergic inflammation is the tryptase-mediated activation of PAR-2.
Tryptase-PAR-2 Signaling Cascade
During an allergic response, mast cell degranulation releases tryptase into the extracellular milieu. Tryptase then cleaves the N-terminal domain of PAR-2 on the surface of various cells, including epithelial and smooth muscle cells. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a G-protein-coupled signaling cascade.
The inhibition of tryptase by this compound prevents this initial activation step, thereby blocking the entire downstream signaling cascade.
Downstream Consequences of PAR-2 Activation
Activation of PAR-2 in airway epithelial cells leads to:
-
Gq-PLC-IP3 Pathway: Activation of Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 triggers the release of intracellular calcium stores.
-
MAPK and PI3K/AKT Pathways: Downstream signaling involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, particularly ERK1/2, and the PI3K/AKT pathway.
-
Pro-inflammatory Mediator Release: These signaling cascades culminate in the transcription and release of pro-inflammatory cytokines and chemokines, such as IL-5, IL-6, IL-8, GM-CSF, and eotaxin.[1] These mediators are crucial for the recruitment and activation of eosinophils and other inflammatory cells to the site of allergic inflammation.
Experimental Protocols
The mechanism of action of tryptase inhibitors like this compound is elucidated through a combination of in vitro enzymatic assays, cell-based assays, and clinical studies.
In Vitro Tryptase Activity Assay (General Protocol)
This assay is used to determine the inhibitory potency (IC50 or Ki) of a compound against tryptase.
Methodology:
-
Enzyme and Inhibitor Incubation: Purified human lung tryptase is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in a suitable buffer.
-
Substrate Addition: A chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), is added to initiate the enzymatic reaction.
-
Reaction Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Absorbance Measurement: The formation of the product, p-nitroaniline, is quantified by measuring the absorbance at 410 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to that of a control without the inhibitor. IC50 or Ki values are then determined from the resulting concentration-response curves.
Cell-Based Mast Cell Degranulation Assay (General Protocol)
This assay evaluates the ability of an inhibitor to block the release of tryptase from mast cells.
Methodology:
-
Cell Culture: A human mast cell line (e.g., HMC-1) is cultured.
-
Inhibitor Treatment: The cells are pre-treated with the test inhibitor.
-
Degranulation Induction: Mast cell degranulation is induced using a stimulus such as a calcium ionophore (e.g., A23187) or IgE-crosslinking agents.
-
Tryptase Measurement: The supernatant is collected, and the amount of released tryptase is quantified using an activity assay or an immunoassay.
Clinical Evaluation in Allergic Rhinitis
The effects of this compound have been assessed in a clinical setting in patients with allergic rhinitis.
| Parameter | Methodology |
| Study Design | Double-blind, randomized, crossover design. |
| Participants | Male patients with grass pollen allergic rhinitis. |
| Intervention | Single doses of this compound (100, 300, 600 µg) or matched placebo administered intranasally 30 minutes before nasal allergen challenge (NAC). |
| Challenge | Nasal allergen challenge with Timothy grass pollen. |
| Outcome Measures | Nasal symptoms, eosinophil count, and levels of cytokines (e.g., IL-5) and chemokines in nasal lavage fluid. |
| Sampling | Nasal lavage performed at multiple time points pre- and post-drug administration and NAC. |
| Analysis | Mediators in nasal lavage fluid analyzed using a multiplexed bead immunoassay system. |
Key Clinical Findings:
-
A low dose of this compound (100 µg) significantly reduced nasal symptoms, eosinophil influx, and IL-5 levels following NAC.
-
Higher doses (300 and 600 µg) were associated with a late-phase eosinophilia and an increase in IL-5 compared to placebo, suggesting a dose-dependent paradoxical effect.
Conclusion
This compound exerts its anti-inflammatory effects through the potent and reversible inhibition of β-tryptase and trypsin. By blocking tryptase activity, it effectively prevents the activation of the PAR-2 signaling pathway, a critical step in the propagation of the allergic inflammatory cascade. This leads to a reduction in the release of pro-inflammatory mediators and the recruitment of inflammatory cells, such as eosinophils, to the nasal mucosa. While demonstrating therapeutic potential at low doses in allergic rhinitis, the dose-dependent effects of this compound highlight the complexity of targeting serine proteases in inflammatory diseases and underscore the importance of careful dose-finding studies in clinical development. Further research to fully elucidate the inhibitory kinetics against trypsin and the molecular basis for the observed dose-dependent effects in vivo is warranted.
References
An In-Depth Technical Guide to RWJ-58643: A Reversible Dual Inhibitor of Beta-Tryptase and Trypsin
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-58643 is a potent, reversible, small-molecule inhibitor of both human mast cell β-tryptase and trypsin. Identified as a diastereomeric mixture of the potent tryptase inhibitor RWJ-56423, this compound has been investigated for its therapeutic potential in allergic inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory activity, detailed experimental protocols for its evaluation, and the key signaling pathways involved. The information presented is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of allergy, inflammation, and protease inhibitor discovery.
Introduction
Mast cell β-tryptase is a serine protease that is a key mediator in the pathophysiology of numerous allergic and inflammatory conditions, including asthma and allergic rhinitis.[1][2] Upon activation, mast cells release β-tryptase, which can then act on various substrates to propagate the inflammatory cascade. One of its primary mechanisms of action is the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor expressed on the surface of various cell types, including epithelial cells, endothelial cells, and neurons. Activation of PAR-2 by tryptase initiates downstream signaling pathways that lead to the release of pro-inflammatory cytokines and chemokines, vasodilation, and plasma extravasation.
This compound has been identified as a dual inhibitor, targeting not only β-tryptase but also trypsin, another serine protease with structural similarities in its active site. This dual inhibitory activity may offer a broader therapeutic window in complex inflammatory conditions where multiple proteases are involved. This compound is a diastereomeric mixture of RWJ-56423, with the (2S) enantiomer, RWJ-56423, being a particularly potent inhibitor.[2]
Chemical Properties
The chemical name for this compound is 1-acetyl-N-(4-((aminoiminomethyl)amino)-1-(2-benzothiazolylcarbonyl)butyl)-4-hydroxy-2-pyrrolidinecarboxamide.[3] The specific stereoisomer, RWJ-56423, is identified as (2S,4R)-1-acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(benzothiazol-2-ylcarbonyl)butyl]-4-hydroxypyrrolidine-2-carboxamide.
Chemical Structure of RWJ-56423 ((2S)-isomer of a component of this compound)
Caption: Chemical structure of RWJ-56423.
Quantitative Inhibitory Activity
The inhibitory potency of RWJ-56423, the active stereoisomer within the this compound mixture, has been determined against both human β-tryptase and trypsin. The equilibrium dissociation constants (Ki) provide a measure of the inhibitor's affinity for the enzyme.
| Target Enzyme | Inhibitor | Ki (nM) | Selectivity |
| Human β-Tryptase | RWJ-56423 | 10 | Selective vs. other serine proteases (except trypsin) |
| Trypsin | RWJ-56423 | 8.1 | - |
Data compiled from preclinical studies.[1][2]
Mechanism of Action & Signaling Pathway
This compound acts as a reversible, competitive inhibitor of β-tryptase and trypsin. It binds to the active site of these enzymes, preventing the binding and cleavage of their natural substrates.
The primary signaling pathway initiated by β-tryptase in allergic inflammation involves the activation of PAR-2. The workflow is as follows:
-
Mast Cell Degranulation: In response to an allergen, mast cells degranulate and release their granular contents, including β-tryptase.
-
PAR-2 Cleavage and Activation: β-tryptase cleaves the N-terminal domain of PAR-2, exposing a tethered ligand that binds to and activates the receptor.
-
G-Protein Coupling and Downstream Signaling: Activated PAR-2 couples with G-proteins, initiating intracellular signaling cascades.
-
MAPK and PI3K/AKT Pathways: Key downstream pathways include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.
-
Cytokine and Chemokine Production: Activation of these pathways leads to the transcription and release of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Caption: β-Tryptase signaling pathway via PAR-2 activation.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize tryptase inhibitors like this compound.
In Vitro Tryptase Inhibition Assay
This assay determines the potency of an inhibitor against purified β-tryptase.
Objective: To determine the IC50 and/or Ki value of this compound for β-tryptase.
Materials:
-
Purified human β-tryptase
-
This compound
-
Chromogenic or fluorogenic tryptase substrate (e.g., N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.
-
Add a fixed concentration of β-tryptase to each well of the 96-well plate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the tryptase substrate to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set duration (e.g., 15-30 minutes).
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
References
- 1. RWJ-56423 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Potent, small-molecule inhibitors of human mast cell tryptase. Antiasthmatic action of a dipeptide-based transition-state analogue containing a benzothiazole ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Structure: A Technical Guide to 1-acetyl-N-(4-((aminoiminomethyl)amino)-1-(2-benzothiazolylcarbonyl)butyl)-4-hydroxy-2-pyrrolidinecarboxamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical entity 1-acetyl-N-(4-((aminoiminomethyl)amino)-1-(2-benzothiazolylcarbonyl)butyl)-4-hydroxy-2-pyrrolidinecarboxamide . While this specific molecule is cataloged in chemical databases, detailed experimental data regarding its synthesis, biological activity, and mechanism of action are not extensively available in peer-reviewed literature. This guide, therefore, consolidates the existing structural information and presents a putative synthetic pathway and potential biological significance based on the well-documented activities of its constituent chemical moieties.
Chemical Structure and Properties
The chemical structure of 1-acetyl-N-(4-((aminoiminomethyl)amino)-1-(2-benzothiazolylcarbonyl)butyl)-4-hydroxy-2-pyrrolidinecarboxamide is cataloged in the ChEBI database with the identifier CHEBI:40491. A nitrate (B79036) salt form of this compound is also registered in PubChem (CID 11785507)[1]. The molecule is characterized by a central pyrrolidinecarboxamide core, which is N-acylated and further substituted with a complex side chain containing a benzothiazole (B30560) moiety and an arginine-like guanidinium (B1211019) group.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C20H26N6O4S | ChEBI[2] |
| Molecular Weight | 462.53 g/mol | ChEBI[2] |
| InChIKey | IIHJVIGCQMJFSL-WEMUQIOZSA-N | PubChem[1] |
| Canonical SMILES | CC(=O)N1C--INVALID-LINK--N)C(=O)C2=NC3=CC=CC=C3S2">C@@HO | PubChem[1] |
Note: The majority of physicochemical properties are computationally predicted due to the absence of experimental data.
Proposed Synthetic Pathway
A definitive, experimentally validated synthesis for this compound has not been published. However, based on established organic chemistry principles and known syntheses of related compounds, a plausible synthetic workflow can be proposed. This pathway would likely involve a convergent synthesis strategy, preparing key fragments separately before their final assembly.
The synthesis could commence from three primary starting materials: (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid, a protected derivative of 2-amino-5-guanidinopentanoic acid (a protected arginine analogue), and 2-benzothiazolecarbonyl chloride. The key steps would involve amide bond formations and a ketone synthesis.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the key transformations depicted in the proposed synthetic workflow. These are based on general procedures for similar reactions and would require optimization for this specific substrate.
1. Synthesis of (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid (Fragment A)
-
Materials: (2S,4R)-4-Hydroxyproline, Acetic Anhydride (B1165640), Water.
-
Procedure: To a cooled (0 °C) solution of (2S,4R)-4-hydroxyproline in water, acetic anhydride is added dropwise while maintaining the pH between 9-10 with the addition of aqueous sodium hydroxide. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then acidified with HCl and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
2. Synthesis of Protected 2-amino-5-guanidinopentanoic acid (Fragment B)
-
Materials: Nα-Boc-L-ornithine, 1H-Pyrazole-1-carboxamidine hydrochloride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure: To a solution of Nα-Boc-L-ornithine in DMF, DIPEA and 1H-pyrazole-1-carboxamidine hydrochloride are added. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the protected arginine analogue.
3. Synthesis of 2-Benzothiazolecarbonyl chloride (Fragment C)
-
Materials: 2-Aminothiophenol, Diethyl oxalate (B1200264), Sodium ethoxide, Ethanol (B145695), Thionyl chloride.
-
Procedure: 2-Aminothiophenol is reacted with diethyl oxalate in the presence of sodium ethoxide in ethanol to yield ethyl 2-benzothiazolecarboxylate. The ester is then hydrolyzed to 2-benzothiazolecarboxylic acid using aqueous NaOH. Finally, the carboxylic acid is converted to the acyl chloride by refluxing with thionyl chloride. The excess thionyl chloride is removed by distillation to yield the crude acyl chloride, which can be used in the next step without further purification.
4. Final Assembly and Deprotection
-
Amide Coupling: (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid (Fragment A) is coupled with the protected arginine analogue (Fragment B) using standard peptide coupling reagents such as HATU or HBTU in the presence of a tertiary amine base like DIPEA in a solvent like DMF.
-
Ketone Formation: The resulting amide is then reacted with 2-benzothiazolecarbonyl chloride (Fragment C) in the presence of a suitable base to form the ketone. This step might require specific conditions to facilitate the C-acylation.
-
Deprotection: The protecting groups (e.g., Boc) on the guanidinium and amino groups are removed using a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) to yield the final product. Purification is typically achieved by preparative HPLC.
Potential Biological Significance
While no biological data is available for the target molecule, its structural components are present in numerous compounds with established pharmacological activities.
-
Pyrrolidine (B122466) Carboxamides: This scaffold is a common feature in a variety of enzyme inhibitors. For instance, pyrrolidine carboxamide derivatives have been identified as inhibitors of InhA, an enzyme essential for the survival of Mycobacterium tuberculosis. They are also being investigated as inhibitors of α-amylase and α-glucosidase for the management of type-2 diabetes.
-
Benzothiazoles: The benzothiazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
Arginine-like Moiety: The guanidinium group is a key feature of the amino acid arginine and is crucial for many biological interactions, including binding to the active sites of enzymes such as nitric oxide synthase and arginase. Peptidomimetics containing arginine-like structures are often designed as enzyme inhibitors.
Given these precedents, it is plausible that 1-acetyl-N-(4-((aminoiminomethyl)amino)-1-(2-benzothiazolylcarbonyl)butyl)-4-hydroxy-2-pyrrolidinecarboxamide was designed as a potential enzyme inhibitor, possibly targeting proteases, kinases, or enzymes involved in metabolic pathways. The combination of a rigid heterocyclic system (benzothiazole), a flexible linker, a peptidomimetic core (pyrrolidine carboxamide), and a positively charged binding group (guanidinium) suggests a rational design for interacting with a specific biological target.
Conclusion
1-acetyl-N-(4-((aminoiminomethyl)amino)-1-(2-benzothiazolylcarbonyl)butyl)-4-hydroxy-2-pyrrolidinecarboxamide represents an intriguing chemical structure with the potential for significant biological activity. While the current lack of published experimental data necessitates a theoretical approach to its synthesis and function, the analysis of its constituent fragments provides a solid foundation for future research. The proposed synthetic pathway offers a viable route for its preparation, which would be the first step in unlocking its therapeutic potential. Further investigation into this molecule is warranted to determine its actual biological profile and to explore its utility in drug discovery and development. Researchers interested in this compound are encouraged to undertake its synthesis and biological evaluation to fill the existing knowledge gap.
References
The Role of Tryptase in Allergic Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptase, a tetrameric neutral serine protease, is the most abundant protein mediator stored in the secretory granules of mast cells.[1] Upon mast cell activation during an allergic or inflammatory response, tryptase is released into the extracellular milieu, where it acts as a potent mediator of allergic inflammation.[2] Its multifaceted roles in orchestrating both acute and chronic inflammatory events have positioned it as a key therapeutic target for allergic diseases, including asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the role of tryptase in allergic inflammation, detailing its enzymatic activity, signaling pathways, and the current landscape of tryptase-targeted drug development.
Core Concepts: The Biology of Tryptase
Tryptase is almost exclusively produced by mast cells, with significantly lower amounts found in basophils.[3] In its active form, tryptase exists as a heparin-stabilized tetramer, a structure that protects it from endogenous inhibitors and confers its unique enzymatic properties.[4] The release of tryptase from mast cell granules is a hallmark of mast cell degranulation and serves as a specific biomarker for mast cell activation in various allergic conditions.[1][5]
Data Presentation: Tryptase in Allergic Disease
Quantitative analysis of tryptase levels in biological fluids is a critical tool for diagnosing and monitoring allergic diseases. The following tables summarize key findings from clinical studies.
Table 1: Tryptase Levels in Allergic Rhinitis
| Sample Type | Condition | Tryptase Concentration | Reference |
| Nasal Lavage Fluid | Allergic Rhinitis (baseline) | Mean: 1.4 U/L | [6] |
| Nasal Lavage Fluid | Allergic Rhinitis (post-allergen challenge) | Mean: 14.5 U/L | [6] |
| Nasal Lavage Fluid | Allergic Rhinitis (active, in-season) | Mean: 101 ng/mL (Range: 6.4-640 ng/mL) | [7] |
| Nasal Lavage Fluid | Non-allergic Controls | Undetectable | [7] |
| Serum | Perennial Allergic Rhinitis | Mean: 6.1 ± 2.4 µg/L | [2][8] |
| Serum | Healthy Controls | Mean: 3.0 ± 1.2 µg/L | [2][8] |
| Serum | Perennial Allergic Rhinitis (post-cetirizine treatment) | Mean: 4.4 ± 1.8 µg/L | [2][8] |
| Serum | Perennial Allergic Rhinitis (post-fluticasone propionate) | Mean: 4.5 ± 3.1 µg/L | [8] |
Table 2: Tryptase Levels in Asthma
| Sample Type | Condition | Tryptase Concentration | Reference |
| Serum | Atopic Asthma | 4.18 ± 0.95 ng/mL | [9] |
| Serum | Non-atopic Asthma | 3.93 ± 0.82 ng/mL | [9] |
| Serum | Healthy Controls | 1.68 ± 0.31 ng/mL | [9] |
| Serum | Controlled Asthma | 4.4 ± 1.5 ng/mL | [10] |
| Serum | Partly Controlled Asthma | 5.7 ± 2.2 ng/mL | [10] |
| Serum | Uncontrolled Asthma | 7.6 ± 3.5 ng/mL | [10] |
| Serum | Mild Persistent Asthma (Children) | Median: 4.2 µg/L | [8][11] |
| Serum | Severe Persistent Asthma (Children) | Median: 4.7 µg/L | [8][11] |
| Bronchoalveolar Lavage (BAL) Fluid | Allergic Asthma | Elevated at baseline compared to controls | [2] |
| Bronchoalveolar Lavage (BAL) Fluid | Asthma with Eosinophilic Pneumonia | Significantly higher than other pneumonia types | [12] |
Signaling Pathways
Tryptase exerts its pro-inflammatory effects primarily through the activation of Protease-Activated Receptor-2 (PAR-2) , a G protein-coupled receptor expressed on a variety of cells, including epithelial cells, endothelial cells, smooth muscle cells, and neurons.[12][13][14]
Tryptase-PAR-2 Signaling Cascade
The activation of PAR-2 by tryptase initiates a complex signaling cascade:
-
Receptor Cleavage and Activation: Tryptase cleaves the N-terminal extracellular domain of PAR-2, unmasking a tethered ligand that binds to and activates the receptor.[12][13]
-
G Protein Coupling: Activated PAR-2 couples to G proteins, primarily Gαq/11 and to a lesser extent Gαi and Gα12.[13][15]
-
Downstream Effector Activation:
-
Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13]
-
MAPK/ERK Pathway: Tryptase-mediated PAR-2 activation leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2).[12]
-
PI3K/AKT Pathway: In some cell types, tryptase can also activate the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.
-
NF-κB Activation: The downstream signaling cascades converge on the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[16][17]
-
The culmination of these signaling events is the transcription and release of a plethora of pro-inflammatory mediators, including cytokines (e.g., IL-6, IL-8, IL-1β, TNF-α) and chemokines (e.g., CCL5, MCP-1), from various cell types.[13][18] This amplifies the inflammatory response by recruiting other immune cells, such as neutrophils and eosinophils, to the site of allergic inflammation.
Tryptase-PAR-2 Signaling Pathway.
Experimental Protocols
Tryptase Enzymatic Activity Assay (Chromogenic)
This protocol describes a method for quantifying tryptase enzymatic activity using a chromogenic substrate.
Materials:
-
Purified human tryptase or biological sample (e.g., BAL fluid, cell lysate)
-
Chromogenic tryptase substrate (e.g., N-Benzoyl-L-arginine p-nitroanilide, BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate (e.g., 10 mM BAPNA in DMSO).
-
Prepare a series of tryptase standards of known concentrations in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 20 µL of tryptase standards or samples to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 30 µL of the chromogenic substrate working solution to each well to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) in a kinetic mode. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and then stop the reaction with a stop solution (e.g., 1 M acetic acid) before reading the absorbance.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per unit time) for each standard and sample.
-
Generate a standard curve by plotting the rate of hydrolysis versus the concentration of the tryptase standards.
-
Determine the tryptase activity in the samples by interpolating their rates of hydrolysis from the standard curve.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells
-
Cell culture medium
-
Tyrode's buffer (or similar balanced salt solution)
-
Stimulating agent (e.g., IgE and antigen, calcium ionophore A23187, compound 48/80)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5)
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Sensitization (if applicable):
-
Seed mast cells in a 96-well plate and culture overnight.
-
For IgE-mediated degranulation, sensitize the cells with an appropriate concentration of IgE overnight.
-
-
Cell Washing and Stimulation:
-
Wash the cells twice with warm Tyrode's buffer.
-
Add 50 µL of Tyrode's buffer containing the stimulating agent to the appropriate wells. For negative control (spontaneous release), add buffer only. For positive control (total release), add 50 µL of lysis buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
-
Enzymatic Reaction:
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Stopping the Reaction and Measurement:
-
Add 150 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100
-
Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a common mouse model used to study allergic asthma and the role of mediators like tryptase.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant
-
Phosphate-buffered saline (PBS)
-
Aerosol delivery system (nebulizer)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Aerosol Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
-
Assessment of Airway Inflammation (24-48 hours post-final challenge):
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect airway inflammatory cells and fluid. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, etc.) and for tryptase levels by ELISA or activity assay.
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Hematoxylin & Eosin and Periodic acid-Schiff staining).
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.
-
Drug Development and Tryptase Inhibitors
The central role of tryptase in allergic inflammation has made it an attractive target for therapeutic intervention. Several tryptase inhibitors have been developed and evaluated in preclinical and clinical studies.
Table 3: Overview of Selected Tryptase Inhibitors
| Inhibitor | Chemical Class | Mechanism of Action | Potency (Ki / IC50) | Development Stage | Reference |
| APC-366 | Peptidomimetic | Competitive, active site inhibitor | Ki: 7.1 µM | Phase II (Asthma) | [1] |
| Nafamostat Mesylate | Serine protease inhibitor | Competitive, active site inhibitor | Ki: 95.3 pM | Marketed (other indications), preclinical for allergy | [10] |
| Avoralstat (BCX4161) | Small molecule | Active site inhibitor | Not reported for tryptase | Phase III (Hereditary Angioedema) | |
| MTPS9579A | Monoclonal antibody | Allosteric, dissociates tetramer | IC50: 1.8-4.0 nM | Phase II (Asthma) | [11] |
Experimental Workflow for Tryptase Inhibitor Evaluation
The development and validation of tryptase inhibitors typically follow a structured experimental workflow, from initial in vitro screening to in vivo efficacy studies.
Workflow for Tryptase Inhibitor Evaluation.
Conclusion
Tryptase is a pivotal mediator in the pathogenesis of allergic inflammation, contributing to both the acute symptoms and chronic remodeling observed in diseases like asthma and allergic rhinitis. Its specific expression in mast cells makes it an excellent biomarker for mast cell activation. The elucidation of its signaling pathways, primarily through PAR-2, has provided a clear rationale for the development of tryptase inhibitors. While clinical development has faced challenges, the continued investigation of novel inhibitory strategies holds promise for the future management of allergic diseases. This guide provides a foundational understanding for researchers and drug developers working to unravel the complexities of tryptase biology and translate these findings into effective therapies.
References
- 1. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. publications.aap.org [publications.aap.org]
- 8. ijmrhs.com [ijmrhs.com]
- 9. karger.com [karger.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Avoralstat | C28H27N5O5 | CID 86566678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Nafamostat - Wikipedia [en.wikipedia.org]
- 14. tribioscience.com [tribioscience.com]
- 15. Serum Tryptase, a Marker of Mast Cell Activity in Asthma | eMediNexus [emedinexus.com]
- 16. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Airway tryptase levels inform the lack of clinical efficacy of the tryptase inhibitor MTPS9579A in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Tryptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tryptase, a serine protease predominantly stored in and released from mast cells, has emerged as a critical mediator in the pathophysiology of a spectrum of inflammatory and allergic diseases, including asthma, allergic rhinitis, and mast cell activation syndrome. Its role in activating protease-activated receptor-2 (PAR-2) and subsequent pro-inflammatory signaling cascades has positioned it as a compelling therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of tryptase inhibitors, presenting a comprehensive summary of quantitative data, detailed experimental methodologies for their evaluation, and visualizations of key biological pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel therapies in this promising field.
The Role of Tryptase in Disease Pathophysiology
Tryptase is the most abundant protein component of mast cell secretory granules.[1] Upon mast cell activation by various stimuli, such as allergens cross-linking IgE on the cell surface, tryptase is released into the extracellular environment along with other inflammatory mediators like histamine (B1213489).[1] Elevated levels of tryptase in biological fluids, such as serum and bronchoalveolar lavage fluid, are considered a specific marker of mast cell activation and are associated with the severity of allergic reactions and asthma.[2]
The primary mechanism through which tryptase exerts its pro-inflammatory effects is the activation of Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor expressed on a variety of cell types, including epithelial cells, endothelial cells, smooth muscle cells, and neurons.[3] Tryptase cleaves the N-terminal domain of PAR-2, exposing a tethered ligand that self-activates the receptor. This initiates a cascade of intracellular signaling events that contribute to the hallmarks of allergic and inflammatory diseases.
Tryptase-PAR-2 Signaling Pathway
The activation of PAR-2 by tryptase triggers multiple downstream signaling pathways, leading to a range of cellular responses that drive inflammation and tissue remodeling. A key pathway involves the activation of mitogen-activated protein kinases (MAPKs), particularly extracellular signal-regulated kinase 1/2 (ERK1/2).[4] This signaling cascade has been shown to induce the proliferation of airway smooth muscle cells, a critical feature of airway remodeling in chronic asthma.[4]
Tryptase Inhibitors: A Therapeutic Strategy
The central role of tryptase in allergic and inflammatory diseases has made it an attractive target for therapeutic intervention.[5] Tryptase inhibitors are designed to block the enzymatic activity of tryptase, thereby preventing the activation of PAR-2 and the subsequent downstream inflammatory signaling.[6] Several tryptase inhibitors have been developed and evaluated in preclinical and clinical studies, demonstrating the potential of this therapeutic approach.
Quantitative Comparison of Tryptase Inhibitors
The following table summarizes the in vitro potency of several notable tryptase inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the potency of an inhibitor.
| Inhibitor | Type | Target | IC50 | Ki | Selectivity |
| APC-366 | Peptidic Small Molecule | Tryptase | 1400 ± 240 nM[7] | 530 nM - 7.1 µM[6][7][8] | Selective for tryptase.[8] |
| Nafamostat (B1217035) mesylate | Small Molecule | Serine Protease | 1.6 x 10⁻¹¹ M[9] | 95.3 pM[4][10] | Poorly specific, also inhibits other serine proteases.[9] |
| Gabexate (B1204611) mesylate | Small Molecule | Serine Protease | 1.9 x 10⁻⁷ M[9] | 3.4 nM[11][12] | Inhibits trypsin, plasmin, kallikrein, and thrombin.[13] |
| RWJ-56423 | Small Molecule | Tryptase | < 10 nM[5] | 10 nM[5] | Selective vs. other serine proteases (except trypsin).[5] |
| Compound 1a | Bivalent Small Molecule | Human β-Tryptase | 1.82 nM (at 100 pM tryptase)[14][15] | Not Reported | >2,000-fold selective against related trypsin-family proteases.[14] |
| MTPS9579A | Monoclonal Antibody | Human α- and β-Tryptases | βI-tryptase: 4.0 nM, βII-tryptase: 1.8 nM, βIII-tryptase: 3.5 nM[1] | Not Applicable | Highly selective for tryptase.[1] |
Experimental Protocols for Evaluating Tryptase Inhibitors
The evaluation of tryptase inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Tryptase Activity Assay (Colorimetric)
This assay is a fundamental method for determining the direct inhibitory activity of a compound on purified tryptase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human tryptase.
Materials:
-
Purified human lung tryptase
-
Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
Chromogenic tryptase substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of purified human tryptase to each well.
-
Add the serially diluted test inhibitor to the wells. Include a vehicle control (solvent only) and a positive control (a known tryptase inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., BAPNA) to each well.
-
Immediately begin monitoring the change in absorbance at 405-410 nm over time using a microplate reader in kinetic mode. The product of BAPNA cleavage, p-nitroaniline, absorbs at this wavelength.[3]
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of tryptase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Cell-Based Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the ability of an inhibitor to prevent the release of tryptase and other granular contents from activated mast cells. The release of β-hexosaminidase, another enzyme stored in mast cell granules, is often used as a surrogate marker for degranulation.[16]
Objective: To evaluate the effect of a test compound on mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells
-
Cell culture medium
-
Stimulating agent (e.g., anti-IgE, calcium ionophore A23187, compound 48/80)
-
Test inhibitor
-
Tyrode's buffer or similar physiological buffer
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer)
-
96-well plate
-
Microplate reader (405 nm)
Procedure:
-
Culture mast cells to an appropriate density.
-
If using an IgE-dependent stimulus, sensitize the cells with IgE overnight.
-
Wash the cells and resuspend them in Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add the stimulating agent to induce degranulation. Include a negative control (unstimulated cells) and a positive control for maximal release (cells lysed with Triton X-100).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
To measure β-hexosaminidase activity, add the supernatant to a new plate containing the substrate solution.
-
Incubate at 37°C for a sufficient time (e.g., 60-90 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
To determine the total β-hexosaminidase content, lyse the cell pellets from the original plate with lysis buffer and measure the enzyme activity in the lysate.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.
-
Plot the percentage of inhibition of degranulation against the inhibitor concentration to determine the IC50.
In Vivo Animal Models of Allergic Inflammation
Animal models are crucial for evaluating the in vivo efficacy of tryptase inhibitors.
This large animal model recapitulates key features of human asthma, including early and late-phase bronchoconstriction and airway hyperresponsiveness.[17]
Objective: To assess the effect of a tryptase inhibitor on allergen-induced airway responses.
Procedure:
-
Sensitization: Naturally sensitized sheep to Ascaris suum antigen are typically used.
-
Drug Administration: The tryptase inhibitor or vehicle is administered, often via aerosol inhalation, at specific time points before and/or after allergen challenge.[18]
-
Allergen Challenge: Sheep are challenged with an aerosolized solution of Ascaris suum antigen.
-
Measurement of Airway Responses:
-
Pulmonary Resistance (RL): Measured using an esophageal balloon catheter before and at various time points after allergen challenge to assess bronchoconstriction.[18]
-
Airway Hyperresponsiveness: Assessed by measuring the provocative concentration of a bronchoconstrictor (e.g., carbachol) that causes a significant increase in RL, typically 24 hours after allergen challenge.[19]
-
-
Data Analysis: Compare the changes in RL and airway hyperresponsiveness between the inhibitor-treated and vehicle-treated groups.
Mouse models are widely used for mechanistic studies and initial efficacy screening of anti-inflammatory compounds.
Objective: To evaluate the effect of a tryptase inhibitor on allergen-induced airway inflammation.
Procedure:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized to an allergen, commonly ovalbumin (OVA), via intraperitoneal injections, often with an adjuvant like alum.[20]
-
Challenge: Sensitized mice are subsequently challenged with the same allergen, typically via intranasal or aerosol administration, on multiple occasions.[20]
-
Drug Administration: The tryptase inhibitor or vehicle is administered before, during, or after the challenge phase, depending on the study design.
-
Assessment of Airway Inflammation (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to quantify the number and types of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Process lung tissue for histological analysis to assess peribronchial inflammation, mucus production (goblet cell hyperplasia), and airway remodeling.
-
Cytokine and Chemokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.
-
-
Data Analysis: Compare the inflammatory parameters between the inhibitor-treated and vehicle-treated groups.
Experimental and Developmental Workflows
The discovery and development of tryptase inhibitors follow a structured workflow, from initial screening to preclinical and clinical evaluation.
Conclusion and Future Directions
The wealth of preclinical and clinical data strongly supports the role of tryptase as a key mediator in allergic and inflammatory diseases. Tryptase inhibitors represent a promising therapeutic strategy with the potential to address unmet medical needs in conditions such as severe asthma. While early-generation inhibitors faced challenges related to potency, selectivity, and delivery, the lessons learned have paved the way for the development of more advanced candidates, including highly potent small molecules and selective monoclonal antibodies.
Future research should continue to focus on optimizing the pharmacological properties of tryptase inhibitors, exploring novel delivery methods to target the airways directly, and identifying patient populations most likely to benefit from this therapeutic approach. The continued investigation into the multifaceted roles of tryptase in various pathologies will undoubtedly unveil new therapeutic opportunities and advance the development of innovative treatments for a range of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose‐dependent inactivation of airway tryptase with a novel dissociating anti‐tryptase antibody (MTPS9579A) in healthy participants: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rpeptide.com [rpeptide.com]
- 5. RWJ-56423 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. rndsystems.com [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. APC 366 | CAS:158921-85-8 | tryptase inhibitor,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. A potent tryptase inhibitor nafamostat mesilate dramatically suppressed pulmonary dysfunction induced in rats by a radiographic contrast medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. Selective inhibition of human mast cell tryptase by gabexate mesylate, an antiproteinase drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tryptase inhibitors block allergen-induced airway and inflammatory responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhaled tryptase causes bronchoconstriction in sheep via histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. researchgate.net [researchgate.net]
The Early Research and Discovery of RWJ-58643: A Tryptase and Trypsin Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RWJ-58643, a potent, reversible inhibitor of β-tryptase and trypsin, emerged from early drug discovery programs focused on developing novel anti-inflammatory agents. Tryptase, a serine protease released from mast cells upon degranulation, is a key mediator in the pathophysiology of allergic and inflammatory diseases. Its inhibition presents a promising therapeutic strategy for conditions such as allergic rhinitis and asthma. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research that characterized the initial development of this compound.
Core Compound Data
The chemical identity of this compound is 1-acetyl-N-(4-((aminoiminomethyl)amino)-1-(2-benzothiazolylcarbonyl)butyl)-4-hydroxy-2-pyrrolidinecarboxamide. Early research also refers to a closely related compound, RWJ-56423, a benzothiazole (B30560) ketone transition-state mimetic, which laid the groundwork for the development of this compound.[1]
Quantitative Inhibitory Activity
The inhibitory potency of the parent compound, RWJ-56423, against human mast cell tryptase and other serine proteases was determined in enzymatic assays. This data was crucial in establishing its potential as a therapeutic agent.
| Target Enzyme | Inhibition Constant (Ki) |
| Human Mast Cell Tryptase | 10 nM |
| Trypsin | 8.1 nM |
Table 1: In vitro inhibitory activity of the parent compound RWJ-56423.[1]
Experimental Protocols
Enzyme Inhibition Assays
The inhibitory activity of RWJ-56423 was assessed using in vitro enzymatic assays. The following provides a generalized methodology based on standard practices for serine protease inhibitors.
Objective: To determine the inhibition constant (Ki) of the compound against human mast cell tryptase and other serine proteases.
Materials:
-
Purified human mast cell tryptase
-
Purified trypsin, kallikrein, plasmin, and thrombin
-
Specific chromogenic or fluorogenic substrates for each enzyme
-
Test compound (RWJ-56423) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives)
-
Microplate reader
Procedure:
-
A series of dilutions of the test compound were prepared in the assay buffer.
-
The purified enzyme was pre-incubated with the various concentrations of the test compound for a specified period to allow for binding to reach equilibrium.
-
The enzymatic reaction was initiated by the addition of the specific substrate.
-
The rate of substrate hydrolysis was monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
The initial reaction velocities were calculated for each compound concentration.
-
The Ki value was determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with a competitive inhibition model) using non-linear regression analysis.
In Vivo Allergic Sheep Model
An in vivo study using an allergic sheep model was conducted to evaluate the efficacy of this compound in a relevant animal model of asthma.[1]
Objective: To assess the effect of aerosolized this compound on antigen-induced early and late asthmatic responses and airway hyperresponsiveness.
Animal Model: Allergic sheep with known sensitivity to a specific antigen (e.g., Ascaris suum).
Procedure:
-
Baseline airway mechanics were measured in conscious, intubated sheep.
-
The sheep were challenged with an aerosolized solution of the specific antigen.
-
Airway responses, including specific lung resistance (SRL), were monitored immediately following the challenge to assess the early asthmatic response (EAR).
-
Airway responses were then monitored for several hours post-challenge to evaluate the late asthmatic response (LAR) and the development of airway hyperresponsiveness.
-
In a separate set of experiments, the sheep were pre-treated with an aerosolized dose of this compound prior to the antigen challenge.
-
The effects of this compound on the EAR, LAR, and airway hyperresponsiveness were compared to a placebo control.
Clinical Trial in Allergic Rhinitis
A clinical study was performed to evaluate the effects of this compound on the nasal allergic response in human subjects.
Study Design: A double-blind, randomized, placebo-controlled, crossover study.
Participants: Male patients with a history of grass pollen allergic rhinitis, studied out of season.
Procedure:
-
Participants received a single intranasal dose of this compound (100 µg, 300 µg, or 600 µg) or a matched placebo.
-
30 minutes after drug administration, a nasal allergen challenge (NAC) was performed using Timothy grass pollen.
-
Nasal lavage was performed at multiple time points before and after the NAC (0, 0.5, 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours).
-
Nasal symptoms were recorded by the participants.
-
The collected nasal lavage fluid was analyzed for eosinophil count and levels of inflammatory mediators, including IL-5.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of tryptase, a serine protease released from the secretory granules of mast cells during degranulation. This degranulation is a central event in the allergic cascade.
References
Unraveling the Enzymatic Inhibition Profile of RWJ-58643: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-58643 is a synthetic, reversible inhibitor targeting the serine proteases β-tryptase and trypsin.[1] These enzymes are key players in the inflammatory cascade, particularly within the context of allergic responses. β-tryptase is a primary protease released by mast cells during degranulation, a hallmark of allergic reactions, while trypsin, a well-known digestive enzyme, also contributes to inflammatory signaling pathways.[1] Through the inhibition of these proteases, this compound has been explored for its potential therapeutic application in the management of allergic inflammation.[1] This technical guide offers a detailed examination of the enzymatic inhibition profile of this compound, covering its established targets, its implication in relevant signaling pathways, and comprehensive protocols for evaluating its inhibitory effects.
Enzymatic Inhibition Profile of this compound
This compound is characterized as a reversible inhibitor of both human β-tryptase and trypsin.[1] It is important to note that despite extensive investigation of publicly available scientific literature, specific quantitative data regarding the inhibitory potency of this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, have not been reported. The principal support for its inhibitory action is derived from a clinical investigation into its effects on nasal allergic responses, which demonstrated a reduction in symptoms associated with mast cell degranulation.[1]
Quantitative Inhibition Data
As of the most recent literature search, specific IC50 or Ki values for the inhibition of β-tryptase or trypsin by this compound are not available in the public domain. The tables below are provided as templates to be populated should such data be published in the future.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Enzyme | Substrate | Assay Type | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Human β-Tryptase | (Not Available) | (Not Available) | (Not Available) | (Not Available) | Reversible | [1] |
| Porcine Trypsin | (Not Available) | (Not Available) | (Not Available) | (Not Available) | Reversible | [1] |
In Vivo Efficacy
A clinical study examining the effects of intranasally administered this compound in patients with allergic rhinitis following a nasal allergen challenge revealed a dose-dependent response. At a low dose of 100 µg, this compound was observed to significantly diminish nasal symptoms, reduce eosinophil influx, and lower the levels of interleukin-5 (IL-5).[1] Conversely, higher doses of 300 µg and 600 µg did not show efficacy and were associated with a paradoxical late-phase eosinophilia, indicating a complex dose-response relationship in a clinical setting.[1]
Signaling Pathways
The pro-inflammatory actions of β-tryptase and trypsin in the context of allergic reactions are largely mediated through the activation of Protease-Activated Receptor 2 (PAR-2). PAR-2 is a G-protein coupled receptor present on the surface of various cell types, including epithelial cells, endothelial cells, and neurons, that, upon activation, initiates downstream signaling cascades leading to an inflammatory response.
Caption: Mast cell degranulation and PAR-2 activation pathway.
Experimental Protocols
The following sections provide detailed experimental methodologies for assessing the inhibitory activity of compounds such as this compound against β-tryptase and trypsin.
β-Tryptase Inhibition Assay (Fluorometric)
This protocol details a fluorometric assay to quantify the inhibitory effect of a compound on human β-tryptase activity.
Materials:
-
Human Lung Tryptase (recombinant or purified)
-
Fluorogenic Tryptase Substrate (e.g., Boc-Phe-Ser-Arg-AMC or Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.4
-
Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at 380 nm and emission at 460 nm
Procedure:
-
A stock solution of the test inhibitor should be prepared in 100% DMSO.
-
A serial dilution of the inhibitor stock solution should be performed in Assay Buffer to generate a range of test concentrations.
-
To the wells of a 96-well microplate, add 25 µL of the diluted inhibitor solutions or a vehicle control (Assay Buffer containing the same final concentration of DMSO).
-
Add 50 µL of a human lung tryptase solution to each well to achieve a final concentration within the linear range of the assay (e.g., 1-5 nM).
-
The plate should be incubated at 37°C for 15 minutes to facilitate the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by the addition of 25 µL of the fluorogenic tryptase substrate to each well, with a final concentration typically between 10-50 µM.
-
The fluorescence intensity should be measured immediately in a kinetic mode for a duration of 15-30 minutes at 37°C.
-
The rate of the reaction (V) for each inhibitor concentration is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable non-linear regression analysis.
Trypsin Inhibition Assay (Spectrophotometric)
This protocol describes a spectrophotometric method for determining the inhibitory activity of a compound against porcine trypsin.
Materials:
-
Porcine Trypsin
-
Chromogenic Trypsin Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - L-BAPA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor stock solution in Assay Buffer to obtain a range of desired concentrations.
-
Add 50 µL of the diluted inhibitor solutions or a vehicle control to the designated wells of the 96-well microplate.
-
To each well, add 25 µL of a porcine trypsin solution to reach a final concentration that provides a linear reaction rate (e.g., 10-20 µg/mL).
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
The reaction is initiated by adding 25 µL of the L-BAPA substrate to each well, with a final concentration typically in the range of 0.5-1 mM.
-
The absorbance at 405 nm should be measured kinetically for 10-20 minutes at 37°C.
-
The rate of the reaction (ΔOD/min) for each inhibitor concentration is determined from the linear phase of the reaction progress curve.
-
The percentage of inhibition is calculated for each concentration and plotted against the logarithm of the inhibitor concentration to determine the IC50 value through non-linear regression.
Caption: General workflow for an in vitro enzymatic inhibition assay.
Conclusion
This compound is a recognized reversible inhibitor of β-tryptase and trypsin, with documented in vivo effects in a clinical model of allergic rhinitis. The absence of publicly available quantitative inhibition data currently precludes a complete characterization of its enzymatic inhibition profile. Nevertheless, the experimental protocols detailed in this guide provide a solid foundation for determining these critical parameters. The established role of its target enzymes in the PAR-2 signaling pathway underscores the therapeutic potential of this and analogous inhibitors in the treatment of allergic and inflammatory conditions. Future research aimed at quantifying the inhibitory potency of this compound is essential for a thorough understanding of its mechanism of action and to inform subsequent drug development initiatives.
References
RWJ-58643 and Its Impact on Serine Protease Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-58643 is a synthetic, reversible inhibitor of β-tryptase and trypsin, key serine proteases implicated in the pathophysiology of allergic inflammation. This technical guide provides a comprehensive analysis of the available scientific literature on this compound, focusing on its effects on serine protease-mediated pathways. Due to the limited publicly available data, this document centers on the findings from a notable clinical study investigating the effects of this compound on nasal allergic responses. This guide will detail the experimental protocol of this study, present the qualitative outcomes, and discuss the proposed mechanism of action. Regrettably, specific quantitative data on the inhibitory activity of this compound, such as Ki or IC50 values, are not available in the reviewed literature.
Introduction to Serine Proteases in Allergic Inflammation
Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity. In the context of allergic reactions, mast cell-derived serine proteases, particularly tryptase, are key mediators of the inflammatory cascade. Upon allergen exposure in a sensitized individual, mast cells degranulate, releasing a host of pro-inflammatory molecules, including histamine (B1213489) and tryptase. Tryptase, a trypsin-like serine protease, can then act on various substrates to propagate the allergic response, contributing to tissue remodeling, inflammation, and hyperresponsiveness.
This compound: A Dual Inhibitor of Tryptase and Trypsin
This compound has been identified as a reversible inhibitor of both β-tryptase and trypsin. By targeting these enzymes, this compound aims to attenuate the downstream effects of mast cell degranulation and thereby reduce the symptoms of allergic inflammation. The primary mechanism of action is believed to be the inhibition of tryptase released from mast cells, which in turn modulates the allergic response.
Clinical Investigation of this compound in Allergic Rhinitis
A significant portion of the current understanding of this compound's in vivo effects comes from a clinical study assessing its impact on nasal allergic responses.
Experimental Protocol
A randomized, double-blind, placebo-controlled, crossover study was conducted on male patients with grass pollen allergic rhinitis. The key aspects of the experimental protocol are summarized below:
-
Participants: Male volunteers with a history of grass pollen allergic rhinitis.
-
Intervention: Single intranasal doses of this compound (100 µg, 300 µg, and 600 µg) or a matched placebo.
-
Administration: The study drug was administered 30 minutes prior to a nasal allergen challenge.
-
Allergen Challenge: Participants received a nasal challenge with Timothy grass pollen.
-
Outcome Measures:
-
Nasal symptoms were recorded.
-
Nasal lavage was performed at multiple time points (0, 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours) post-drug administration to measure:
-
Eosinophil influx.
-
Levels of cytokines and chemokines, including Interleukin-5 (IL-5).
-
-
-
Analysis: The levels of mediators in the nasal lavage fluid were analyzed using a sensitive multiplexed bead immunoassay system.
Data Presentation
As specific quantitative data on inhibition constants are not available, the following table summarizes the qualitative outcomes observed in the clinical study.
| Dose of this compound | Effect on Nasal Symptoms | Effect on Eosinophil Influx | Effect on IL-5 Levels |
| 100 µg | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 300 µg | Not specified | Late Eosinophilia | Increased |
| 600 µg | Not specified | Late Eosinophilia | Increased |
Data from a study on nasal allergic responses.
Signaling Pathways and Mechanism of Action
The proposed mechanism of action for this compound centers on its inhibition of tryptase released from mast cells during an allergic reaction. The following diagram illustrates the simplified signaling pathway.
Figure 1. Proposed mechanism of action of this compound in the allergic cascade.
The study's findings suggest a dose-dependent effect. At a low dose (100 µg), this compound effectively suppressed the allergic inflammatory response. However, at higher doses (300 µg and 600 µg), it paradoxically led to a late-phase increase in eosinophils and IL-5. The underlying mechanism for this biphasic response is not yet understood and requires further investigation.
Experimental Workflow
The workflow for the clinical investigation of this compound's effect on nasal allergic response can be visualized as follows:
Figure 2. Workflow of the clinical study on this compound.
Conclusion and Future Directions
This compound demonstrates potential as a therapeutic agent for allergic inflammation through its inhibition of the serine proteases β-tryptase and trypsin. A clinical study in allergic rhinitis has shown that a low intranasal dose can significantly reduce allergic symptoms, eosinophil influx, and IL-5 levels. However, the dose-response relationship appears to be complex, with higher doses leading to a paradoxical late-phase inflammatory response.
Crucially, there is a significant gap in the publicly available data regarding the biochemical and pharmacological properties of this compound. To fully understand its therapeutic potential and mechanism of action, future research should focus on:
-
Quantitative Inhibitory Activity: Determining the Ki and IC50 values of this compound against tryptase, trypsin, and a panel of other serine proteases to establish its potency and selectivity.
-
In Vitro Studies: Conducting in vitro experiments using mast cell lines and primary human mast cells to further elucidate the downstream signaling pathways affected by this compound.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and correlating its pharmacokinetic profile with its pharmacodynamic effects.
-
Mechanism of Biphasic Response: Investigating the molecular mechanisms underlying the observed late-phase eosinophilia at higher doses.
A more complete understanding of these aspects will be essential for the further development and potential clinical application of this compound in the treatment of allergic diseases.
Methodological & Application
Application Notes and Protocols for RWJ-58643 in a Nasal Allergen Challenge Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and protocol for the use of RWJ-58643, a reversible β-tryptase and trypsin inhibitor, in a nasal allergen challenge (NAC) model. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for allergic rhinitis. The NAC model is a valuable tool for evaluating the efficacy of anti-allergic compounds in a controlled setting, allowing for the assessment of clinical symptoms and inflammatory biomarkers.[1][2][3][4][5]
This compound has been investigated as a potential therapeutic agent for allergic inflammatory diseases due to its ability to inhibit mast cell-derived β-tryptase, a key mediator in the allergic cascade.[6] Tryptase, when released during mast cell degranulation, can contribute to the inflammatory response, and its inhibition presents a novel therapeutic approach.[6][7][8]
Scientific Background: Mechanism of Action
During an allergic response, allergens cross-link IgE antibodies on the surface of mast cells, leading to degranulation and the release of various inflammatory mediators, including histamine (B1213489) and tryptase.[7][8] Tryptase can activate Protease-Activated Receptor 2 (PAR-2) on various cells, including epithelial cells and neurons, which in turn can trigger downstream signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10][11][12][13] The activation of the p38 MAPK pathway is known to play a crucial role in the production of pro-inflammatory cytokines and chemokines, contributing to the eosinophilic inflammation characteristic of allergic rhinitis.[9][10][11][12][13]
This compound, as a tryptase inhibitor, is hypothesized to attenuate the allergic response by blocking the initial enzymatic activity of tryptase, thereby preventing the activation of downstream inflammatory signaling.[6]
References
- 1. Nasal challenges in allergen immunotherapy trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial design, nasal allergen challenge models, and considerations of relevance to pediatrics, nasal polyposis, and different classes of medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aaaai.org [aaaai.org]
- 4. researchgate.net [researchgate.net]
- 5. EAACI Position paper on the standardization of nasal allergen challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overview on the pathomechanisms of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The research progress of p38 MAPK and allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interleukin-25 Enhances Allergic Inflammation through p38MAPK and NF-κB Pathways in Mouse Models of Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P38 MAP-kinase pathway is involved in the production of CLC-3 in nasal epithelial cells with allergic rhinitis induced by interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | m6A mRNA methylation-mediated MAPK signaling modulates the nasal mucosa inflammatory response in allergic rhinitis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Tryptase Activity Assay Using RWJ-58643
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptase is a tetrameric serine protease and the most abundant protein mediator stored in the secretory granules of mast cells.[1] Upon mast cell degranulation, tryptase is released and plays a significant role in the pathophysiology of allergic and inflammatory diseases, such as asthma and allergic rhinitis.[2][3] One of its key actions is the activation of Protease-Activated Receptor 2 (PAR-2), which triggers downstream signaling cascades leading to inflammatory responses.[2] Consequently, the inhibition of tryptase activity presents a promising therapeutic strategy for these conditions.
RWJ-58643 is a reversible inhibitor of both β-tryptase and trypsin.[3] These application notes provide a detailed protocol for conducting an in vitro tryptase activity assay to evaluate the inhibitory potential of compounds like this compound. The protocol is based on a fluorogenic assay format, which offers high sensitivity and a continuous readout of enzyme activity.
Data Presentation
The inhibitory activity of test compounds against tryptase is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the in vitro potency of selected tryptase inhibitors for comparative purposes.
| Inhibitor | Type | Target | IC50 | Ki | Selectivity | Reference(s) |
| RWJ-56423 * | Small Molecule | Tryptase | - | 10 nM | Selective vs. other serine proteases (except trypsin) | [2] |
| APC-366 | Peptidic Small Molecule | Tryptase | 1400 ± 240 nM | 530 nM - 7.1 µM | Selective | [2] |
| Compound 1a | Bivalent Small Molecule | Human β-Tryptase | 1.82 nM (at 100 pM tryptase) | - | >2,000-fold selective over related proteases | [1][2] |
| Nafamostat | Small Molecule | Serine Protease | - | 95.3 pM | Poorly specific | [2] |
*this compound is a diastereomeric mixture of RWJ-56423.
Experimental Protocols
This section details the methodology for performing an in vitro fluorogenic tryptase activity assay to assess the inhibitory activity of this compound.
Materials and Reagents
-
Recombinant Human Tryptase (β-isoform)
-
Tryptase Inhibitor: this compound
-
Fluorogenic Tryptase Substrate: N-tert-butoxycarbonyl-Gln-Ala-Arg-7-amino-4-methylcoumarin (Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 100 µM EDTA, pH 7.4
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460-465 nm
Preparation of Reagents
-
Recombinant Human Tryptase: Reconstitute lyophilized tryptase in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot and dilute to the final working concentration (e.g., 10 pM - 1 nM) in assay buffer.[1]
-
Tryptase Substrate: Prepare a 10 mM stock solution of Boc-Gln-Ala-Arg-AMC in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in assay buffer to the final working concentration (e.g., 200 µM, which is approximately 2 x Km).[1]
-
This compound: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.
Assay Procedure
-
Compound Incubation:
-
Add 20 µL of the diluted this compound solutions to the wells of a 96-well microplate.
-
For the positive control (no inhibition), add 20 µL of assay buffer containing the same final concentration of DMSO as the compound wells.
-
For the negative control (background fluorescence), add 40 µL of assay buffer.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted recombinant human tryptase solution to the compound and positive control wells. The final volume in these wells will be 40 µL.
-
Incubate the plate at room temperature for 3 hours to allow the inhibitor to bind to the enzyme.[1]
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding 160 µL of the diluted tryptase substrate solution to all wells, bringing the final volume to 200 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence intensity every 30 seconds for 15 minutes.[1] The excitation and emission wavelengths should be set to approximately 367 nm and 468 nm, respectively.[1]
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence (negative control) from all other measurements.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Tryptase Signaling Pathway
Tryptase released from mast cells activates PAR-2 on target cells, initiating a signaling cascade that contributes to inflammation.
Caption: Tryptase activates PAR-2, leading to downstream signaling and inflammation.
Experimental Workflow
The following diagram outlines the key steps in the in vitro tryptase activity assay.
Caption: Workflow for the in vitro tryptase activity and inhibition assay.
References
Application Notes and Protocols for RWJ-58643 in Allergic Rhinitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, initiated by an IgE-mediated immune response to allergens. A key component of this allergic cascade is the activation of mast cells and the subsequent release of various inflammatory mediators, including the serine protease tryptase. Tryptase, along with trypsin, plays a significant role in the inflammatory response by activating Protease-Activated Receptor 2 (PAR-2) on various cells, including epithelial and immune cells, leading to the release of pro-inflammatory cytokines and chemokines.
RWJ-58643 is a potent, reversible inhibitor of both β-tryptase and trypsin.[1] By targeting these key proteases, this compound offers a specific mechanism to interrupt the allergic inflammatory cascade. These application notes provide a comprehensive overview of the use of this compound in the study of allergic rhinitis, including its mechanism of action, detailed experimental protocols for both clinical and preclinical research, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of tryptase and trypsin.[1] In the context of allergic rhinitis, the proposed mechanism of action is as follows:
-
Allergen Exposure and Mast Cell Degranulation: Upon exposure to an allergen, IgE-sensitized mast cells in the nasal mucosa degranulate, releasing a host of inflammatory mediators, including histamine (B1213489) and β-tryptase.[2][3]
-
Tryptase and Trypsin Activity: Tryptase, and to a lesser extent trypsin, act as signaling molecules by cleaving and activating PAR-2 on the surface of various cells.[4][5][6]
-
PAR-2 Activation and Downstream Signaling: Activation of PAR-2, a G-protein coupled receptor, initiates intracellular signaling cascades. This leads to the activation of transcription factors such as NF-κB, resulting in the production and release of pro-inflammatory cytokines (e.g., IL-5, IL-8) and chemokines.[7][8]
-
Inflammatory Cascade: These mediators contribute to the clinical manifestations of allergic rhinitis, including nasal congestion, rhinorrhea, and eosinophil influx into the nasal mucosa.[1][9]
-
Inhibition by this compound: this compound directly inhibits the proteolytic activity of tryptase and trypsin, thereby preventing the activation of PAR-2 and the subsequent downstream inflammatory events.[1]
Signaling Pathway
Caption: Mechanism of action of this compound in allergic rhinitis.
Data Presentation
Clinical Trial Data with this compound in Allergic Rhinitis
The following table summarizes the key findings from a randomized, double-blind, placebo-controlled, crossover study investigating the effects of single intranasal doses of this compound on nasal allergen challenge (NAC) in 16 male patients with grass pollen allergic rhinitis.[1]
| Dose of this compound | Effect on Total Nasal Symptom Score (TNSS) | Effect on Nasal Eosinophil Count | Effect on Nasal IL-5 Levels |
| 100 µg | Significant reduction compared to placebo | Significant reduction compared to placebo | Significant reduction compared to placebo |
| 300 µg | No significant effect | Late-phase increase | Late-phase increase |
| 600 µg | No significant effect | Late-phase increase | Late-phase increase |
Experimental Protocols
Clinical Study Protocol: Nasal Allergen Challenge
This protocol is based on the methodology described in the clinical trial of this compound.[1]
Objective: To assess the efficacy of this compound in attenuating the early and late-phase responses to nasal allergen challenge.
Study Design: A randomized, double-blind, placebo-controlled, crossover design is recommended. Each subject serves as their own control.
Subjects: Adult volunteers with a history of seasonal allergic rhinitis, confirmed by a positive skin prick test to a relevant allergen (e.g., Timothy grass pollen). Subjects should be studied out of pollen season.
Materials:
-
This compound for intranasal administration (e.g., 100 µg, 300 µg, 600 µg doses).
-
Matched placebo for intranasal administration.
-
Allergen extract for nasal challenge (e.g., Timothy grass pollen).
-
Nasal lavage equipment (e.g., syringe, sterile saline).
-
Total Nasal Symptom Score (TNSS) questionnaire.
-
Equipment for cell counting and cytokine analysis (e.g., hemocytometer, ELISA or multiplex bead immunoassay).
Procedure:
-
Baseline Measurements (Time 0):
-
Perform a baseline nasal lavage.
-
Administer the TNSS questionnaire.
-
-
Drug Administration (30 minutes pre-NAC):
-
Administer a single intranasal dose of this compound or placebo.
-
-
Nasal Allergen Challenge (NAC):
-
Administer the allergen extract to each nostril using a nasal spray device.
-
-
Post-NAC Assessments:
-
Administer the TNSS questionnaire at regular intervals (e.g., 15, 30, 60 minutes, and hourly for up to 8 hours) to assess the early-phase response.
-
Perform nasal lavages at specified time points (e.g., 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours post-drug administration) to assess the late-phase response.
-
-
Sample Analysis:
-
Process the nasal lavage fluid to determine total and differential cell counts (specifically eosinophils).
-
Analyze the supernatant for levels of inflammatory mediators such as IL-5.
-
Outcome Measures:
-
Primary: Change in TNSS during the early and late-phase responses.
-
Secondary: Change in nasal eosinophil count and IL-5 levels in nasal lavage fluid.
Preclinical Study Protocol: Murine Model of Allergic Rhinitis
This protocol is a generalized model based on common practices for inducing allergic rhinitis in mice and evaluating therapeutic interventions.[10][11][12][13]
Objective: To evaluate the prophylactic and therapeutic effects of this compound on allergic rhinitis in a mouse model.
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their Th2-biased immune response.[12]
Materials:
-
Ovalbumin (OVA) as the allergen.
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant.
-
This compound for administration (e.g., intranasal or intraperitoneal).
-
Saline solution (for control and vehicle).
-
Equipment for assessing nasal symptoms (e.g., video recording).
-
Materials for bronchoalveolar lavage (BAL) or nasal lavage.
-
Histology equipment.
-
ELISA kits for measuring OVA-specific IgE and cytokines.
Procedure:
-
Sensitization Phase:
-
Day 0 and 7: Sensitize mice by intraperitoneal injection of OVA (e.g., 20 µg) emulsified in Alum (e.g., 2 mg).
-
-
Challenge Phase:
-
Day 14-21: Challenge the sensitized mice by intranasal administration of OVA (e.g., 10 µL of 1% OVA in saline per nostril) daily.
-
-
Treatment:
-
Prophylactic: Administer this compound (at various doses) prior to each OVA challenge.
-
Therapeutic: Administer this compound after the onset of allergic symptoms.
-
-
Assessment of Allergic Symptoms:
-
Immediately after the final OVA challenge, record the frequency of sneezing and nasal rubbing for a defined period (e.g., 15 minutes).
-
-
Sample Collection (24 hours after the final challenge):
-
Collect blood for measurement of serum OVA-specific IgE levels.
-
Perform nasal lavage or BAL to collect fluid for cell counting (eosinophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13).
-
Harvest nasal tissue for histological examination (e.g., H&E staining for eosinophil infiltration).
-
Outcome Measures:
-
Frequency of allergic symptoms (sneezing, nasal rubbing).
-
Levels of OVA-specific IgE in serum.
-
Eosinophil count in nasal lavage or BAL fluid.
-
Levels of Th2 cytokines in lavage fluid.
-
Degree of eosinophil infiltration in nasal mucosa.
Experimental Workflow
Caption: Preclinical experimental workflow for studying this compound.
Conclusion
This compound represents a targeted therapeutic approach for allergic rhinitis by inhibiting the activity of tryptase and trypsin, key proteases in the allergic inflammatory cascade. The provided data and protocols offer a framework for researchers to further investigate the potential of this compound and similar compounds in the treatment of allergic rhinitis and other mast cell-mediated diseases. The dose-dependent effects observed in the clinical trial underscore the importance of careful dose-selection in future studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 3. Protease-activated receptor 2 activates airway apical membrane chloride permeability and increases ciliary beating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Proteinase Activated Receptor-2 on airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protease-activated receptor-2: Role in asthma pathogenesis and utility as a biomarker of disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose‐dependent inactivation of airway tryptase with a novel dissociating anti‐tryptase antibody (MTPS9579A) in healthy participants: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine protease inhibitors nafamostat mesilate and gabexate mesilate attenuate allergen-induced airway inflammation and eosinophilia in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nafamostat mesilate, a potent serine protease inhibitor, inhibits airway eosinophilic inflammation and airway epithelial remodeling in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 13. Establishment of an allergic rhinitis model in mice for the evaluation of nasal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-dependent effects of RWJ-58643 in research studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dose-dependent effects of RWJ-58643, a reversible inhibitor of β-tryptase and trypsin, in the context of allergic inflammation. The information is compiled from a key clinical research study, offering insights into its therapeutic potential and dose-response characteristics.
Summary of Dose-Dependent Effects of this compound
This compound has demonstrated a notable dose-dependent effect on the symptoms and inflammatory markers of allergic rhinitis. A clinical study involving patients with grass pollen allergy revealed that a low dose of the inhibitor was effective in reducing allergic responses, whereas higher doses were not only ineffective but also led to an increase in certain inflammatory cells.
Quantitative Data from Clinical Studies
The following tables summarize the key quantitative findings from a randomized, double-blind, placebo-controlled crossover study investigating the effects of intranasal this compound on nasal allergen challenge (NAC) in patients with seasonal allergic rhinitis[1].
Table 1: Effect of this compound on Nasal Symptoms and Eosinophil Influx
| Treatment Group | Dose (µg) | Change in Total Nasal Symptom Score (TNSS) | Change in Nasal Eosinophil Count |
| This compound | 100 | Significant Reduction vs. Placebo | Significant Reduction vs. Placebo |
| This compound | 300 | No Significant Effect vs. Placebo | Late Eosinophilia Observed |
| This compound | 600 | No Significant Effect vs. Placebo | Late Eosinophilia Observed |
| Budesonide (B1683875) | 200 | Significant Reduction vs. Placebo | Significant Reduction vs. Placebo |
| Placebo | N/A | Baseline | Baseline |
Table 2: Effect of this compound on Inflammatory Mediators
| Treatment Group | Dose (µg) | Change in Interleukin-5 (IL-5) Levels |
| This compound | 100 | Significant Reduction vs. Placebo |
| This compound | 300 | Preceding Increase vs. Placebo |
| This compound | 600 | Preceding Increase vs. Placebo |
| Budesonide | 200 | Significant Reduction vs. Placebo |
| Placebo | N/A | Baseline |
Experimental Protocols
The following is a detailed methodology for a key clinical experiment conducted to evaluate the efficacy of this compound in allergic rhinitis[1].
Protocol: Nasal Allergen Challenge (NAC) in a Crossover Study
1. Study Design:
-
A double-blind, randomized, placebo-controlled, crossover design was employed.
-
An open-label extension phase with a single dose of budesonide was also included.
2. Participant Population:
-
Sixteen male patients with a history of grass pollen allergic rhinitis, studied out of season.
3. Treatment Arms:
-
Single intranasal doses of this compound (100 µg, 300 µg, and 600 µg).
-
Matched placebo.
-
Single intranasal dose of budesonide (200 µg).
4. Experimental Procedure:
-
Baseline (Time 0): Pre-drug and pre-allergen nasal lavage was performed.
-
Drug Administration (30 minutes post-baseline): Participants received a single dose of this compound, placebo, or budesonide.
-
Nasal Allergen Challenge (NAC) (30 minutes post-drug): NAC was performed using Timothy grass pollen delivered via a nasal device.
-
Post-NAC Monitoring and Lavage: Nasal lavage was performed at 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours after drug administration.
5. Outcome Measures:
-
Nasal Symptoms: Assessed using a standardized scoring system (e.g., Total Nasal Symptom Score - TNSS).
-
Nasal Eosinophil Influx: Eosinophil counts were determined from nasal lavage fluid.
-
Cytokine and Chemokine Release: Levels of inflammatory mediators (e.g., IL-5) in nasal lavage fluid were analyzed using a sensitive multiplexed bead immunoassay system.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Tryptase and Trypsin in Allergic Inflammation
Mast cell degranulation during an allergic response releases β-tryptase, while trypsin can also be involved in the inflammatory cascade. These serine proteases activate Protease-Activated Receptors (PARs), particularly PAR-2, on the surface of various immune and non-immune cells. This activation triggers a signaling cascade leading to the release of pro-inflammatory cytokines and chemokines, contributing to the symptoms of allergic inflammation. This compound, by inhibiting tryptase and trypsin, is designed to block this pathway.
Caption: Signaling pathway of tryptase-mediated allergic inflammation and the inhibitory action of this compound.
Experimental Workflow for the Nasal Allergen Challenge Study
The following diagram illustrates the sequential steps of the clinical trial protocol used to assess the dose-dependent effects of this compound.
Caption: Experimental workflow of the randomized, placebo-controlled, crossover nasal allergen challenge study.
References
Application Notes and Protocols for Utilizing RWJ-58643 in Mast Cell-Based Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical mediators of inflammatory and allergic responses. Upon activation, they release a host of pro-inflammatory molecules stored in their granules, a process known as degranulation. A key component of these granules is the serine protease β-tryptase, which has emerged as a significant therapeutic target for allergic and inflammatory diseases. RWJ-58643 is a potent, reversible inhibitor of β-tryptase and trypsin, making it a valuable tool for studying the role of tryptase in mast cell function and for the development of novel anti-inflammatory therapeutics.[1]
These application notes provide detailed protocols for utilizing this compound in in vitro mast cell degranulation assays, focusing on the measurement of tryptase and β-hexosaminidase release.
Mechanism of Action
This compound is a component of the diastereomeric mixture RWJ-56423, which is a potent inhibitor of human mast cell tryptase.[2] Tryptase, upon release from mast cells, can activate Protease-Activated Receptor 2 (PAR-2) on various cell types, including mast cells themselves, leading to a feedback loop that can amplify the inflammatory response. By inhibiting tryptase activity, this compound is expected to attenuate this signaling cascade and reduce the downstream effects of mast cell degranulation.
Data Presentation
In Vitro Inhibitory Activity of RWJ-56423 (Parent Compound of this compound)
| Compound | Target | IC50 (nM) | Selectivity |
| RWJ-56423 | Tryptase | < 10 | Excellent vs. trypsin |
Data extrapolated from studies on RWJ-56423, the parent diastereomeric mixture of this compound.[2]
Representative Dose-Response Data for a Tryptase Inhibitor in a Mast Cell Degranulation Assay
The following table illustrates the expected format for data presentation when evaluating the inhibitory effect of a compound like this compound on mast cell degranulation, as measured by β-hexosaminidase release.
| This compound Concentration (nM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD) |
| 0.1 | 5 ± 2.1 |
| 1 | 15 ± 3.5 |
| 10 | 45 ± 5.2 |
| 100 | 75 ± 4.8 |
| 1000 | 95 ± 2.9 |
This is a representative data table. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Tryptase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human tryptase.
Materials:
-
Purified human β-tryptase
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 100 µM EDTA, pH 7.4)
-
Tryptase substrate (e.g., N-tert-butoxycarbonyl-Gln-Ala-Arg-AMC)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 367/468 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations to be tested.
-
In a 96-well plate, add purified human β-tryptase to each well at a final concentration of 10 pM - 1 nM.
-
Add the various concentrations of this compound to the wells and incubate at room temperature for 3 hours. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the enzymatic reaction by adding the tryptase substrate to each well to a final concentration of 200 µM.
-
Immediately measure the fluorescence at 367 nm (excitation) and 468 nm (emission) every 30 seconds for 15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol utilizes the Rat Basophilic Leukemia (RBL-2H3) cell line, a common model for mast cells, to assess the effect of this compound on IgE-mediated degranulation.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
Tyrode's Buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop Solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well clear microplate
-
Microplate reader capable of absorbance measurement at 405 nm
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP IgE overnight.
-
Wash the cells with Tyrode's Buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Induce degranulation by adding DNP-HSA to the wells. Include a positive control (e.g., Triton X-100 for total lysis) and a negative control (no antigen).
-
Incubate for 1 hour at 37°C.
-
Carefully collect the supernatant from each well.
-
In a new 96-well plate, mix the supernatant with the pNAG substrate solution.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total lysis control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the dose-response curve.
Visualizations
Caption: IgE-mediated mast cell degranulation and tryptase amplification loop.
Caption: Workflow for β-Hexosaminidase Release Assay.
References
Application Notes and Protocols for Assessing RWJ-58643 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-58643 is a potent and reversible inhibitor of β-tryptase and trypsin, serine proteases that play a significant role in the inflammatory cascade.[1] Tryptase, released from activated mast cells, is a key mediator in allergic inflammation and has been implicated in the pathogenesis of various inflammatory conditions.[1][2][3] These application notes provide a comprehensive guide for the in vivo assessment of this compound's therapeutic potential in preclinical models of inflammatory pain and osteoarthritis. The protocols outlined below are designed to deliver robust and reproducible data for evaluating the compound's efficacy.
Putative Signaling Pathway of this compound in Inflammation
The following diagram illustrates the proposed mechanism of action of this compound in mitigating inflammation. By inhibiting tryptase, this compound is hypothesized to block downstream inflammatory signaling, thereby reducing inflammatory cell infiltration, edema, and pain.
Caption: Proposed signaling pathway for this compound in modulating inflammatory responses.
Experimental Design and Protocols
A phased experimental approach is recommended to comprehensively evaluate the in vivo efficacy of this compound. This includes an initial acute inflammatory pain model followed by a more chronic osteoarthritis model.
Phase 1: Assessment in an Acute Inflammatory Pain Model
Model: Carrageenan-Induced Paw Edema in Rodents
This model is a well-established and highly reproducible assay for evaluating the anti-inflammatory and analgesic effects of novel compounds.[4]
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats (180-200 g) or Swiss albino mice (20-25 g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before the experiment.
-
Baseline Measurements: Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (Low, Medium, and High doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Outcome Measures:
-
Paw Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Mechanical Allodynia: Assess paw withdrawal threshold using von Frey filaments at the same time points.
-
Thermal Hyperalgesia: Measure paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group. Analyze behavioral data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Data Presentation:
| Treatment Group | Dose | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema | Paw Withdrawal Threshold (g) at 3h | Paw Withdrawal Latency (s) at 3h |
| Vehicle Control | - | ||||
| This compound | Low | ||||
| This compound | Medium | ||||
| This compound | High | ||||
| Positive Control | 10 mg/kg |
Phase 2: Assessment in a Chronic Osteoarthritis Model
Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rodents
The MIA model is a widely used and robust model that mimics the pathological changes and pain observed in human osteoarthritis.[5][6]
Experimental Workflow:
Caption: Experimental workflow for the MIA-induced osteoarthritis model.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing and Acclimatization: As described in Phase 1.
-
Baseline Pain Assessment: Assess baseline mechanical allodynia and thermal hyperalgesia.
-
Induction of Osteoarthritis:
-
Anesthetize the animals (e.g., isoflurane).
-
Inject 2 mg of MIA in 50 µL of sterile saline into the intra-articular space of the right knee.
-
-
Osteoarthritis Development: Allow 14-21 days for the development of a stable pain phenotype.
-
Grouping and Dosing:
-
Randomly assign animals to treatment groups (Vehicle, this compound doses, Positive Control e.g., Celecoxib).
-
Administer the compounds daily (p.o. or i.p.) for a specified duration (e.g., 14-28 days).
-
-
Outcome Measures:
-
Behavioral Testing:
-
Mechanical Allodynia: Assess paw withdrawal threshold weekly using von Frey filaments.
-
Weight-Bearing Deficit: Measure the distribution of weight between the hind limbs using an incapacitance tester.
-
-
Histopathological Analysis:
-
At the end of the study, collect the knee joints.
-
Process the joints for histology and stain with Safranin O-Fast Green to assess cartilage degradation.
-
Score the cartilage damage using a standardized scoring system (e.g., OARSI).
-
-
Biomarker Analysis:
-
Measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and cartilage degradation markers (e.g., CTX-II) in synovial fluid or serum.
-
-
Data Presentation:
Behavioral Data:
| Treatment Group | Dose | Paw Withdrawal Threshold (g) - Day 14 | Paw Withdrawal Threshold (g) - Day 21 | Paw Withdrawal Threshold (g) - Day 28 |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High | |||
| Positive Control | 30 mg/kg |
Histopathology and Biomarker Data:
| Treatment Group | Dose | OARSI Score | Synovial IL-1β (pg/mL) | Serum CTX-II (ng/mL) |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High | |||
| Positive Control | 30 mg/kg |
Conclusion
These detailed application notes and protocols provide a robust framework for the in vivo evaluation of this compound. By systematically assessing its efficacy in both acute and chronic models of inflammation and pain, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data crucial for advancing the development of this compound as a novel anti-inflammatory and analgesic agent.
References
- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview on the pathomechanisms of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychogenics.com [psychogenics.com]
- 5. Preclinical Pain Models - Aginko Research [aginko.com]
- 6. Osteoarthritis pain: What are we learning from animal models? - PMC [pmc.ncbi.nlm.nih.gov]
Application of RWJ-58643 in Preclinical Asthma Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Mast cell-derived serine proteases, particularly tryptase, have been identified as key mediators in the pathophysiology of asthma. Tryptase, when released upon mast cell degranulation, can trigger a cascade of events leading to bronchoconstriction, inflammation, and tissue remodeling. RWJ-58643 is a potent and selective inhibitor of tryptase, showing promise as a therapeutic agent for asthma. This document provides detailed application notes and protocols for the use of this compound in preclinical asthma models, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound is a reversible inhibitor of β-tryptase and trypsin. In the context of asthma, its primary mechanism of action is the inhibition of mast cell tryptase. By blocking tryptase activity, this compound is expected to attenuate the downstream effects of mast cell degranulation, including airway inflammation, bronchoconstriction, and airway hyperresponsiveness.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in a preclinical allergic sheep model of asthma. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Allergen-Induced Early and Late Phase Airway Responses in Allergic Sheep
| Treatment Group | Dose | Route of Administration | Inhibition of Early Phase Response (%) | Inhibition of Late Phase Response (%) |
| This compound | 9 mg (single dose) | Aerosol | 70% | 100% |
| This compound | 9 mg (twice daily for 3 days) | Aerosol | 70% | 100% |
Table 2: Effect of this compound on Carbachol-Induced Airway Hyperresponsiveness in Allergic Sheep
| Treatment Group | Dose | Route of Administration | Outcome |
| This compound | 9 mg | Aerosol | Prevention of carbachol-induced airway hyperresponsiveness |
Table 3: Effects of this compound on Allergic Rhinitis in Human Patients (for reference)
| Treatment Group | Dose | Route of Administration | Effect on Symptoms | Effect on Eosinophils | Effect on IL-5 Levels |
| This compound | 100 µg | Intranasal | Significant Reduction | Significant Reduction | Significant Reduction |
| This compound | 300 µg | Intranasal | Ineffective | Late Eosinophilia | Preceding Increase |
| This compound | 600 µg | Intranasal | Ineffective | Late Eosinophilia | Preceding Increase |
Note: The human data on allergic rhinitis suggests a dose-dependent effect and is provided for informational purposes, as it is a related allergic airway disease.[1]
Experimental Protocols
Allergic Sheep Model of Asthma
This model is a well-established large animal model that recapitulates key features of human asthma.
a. Sensitization Protocol:
-
Animal Model: Adult sheep naturally or actively sensitized to an allergen such as Ascaris suum or house dust mite (HDM) extract.
-
Sensitization: For active sensitization, sheep are immunized subcutaneously with the allergen (e.g., 50 µg of solubilized HDM extract) mixed with an adjuvant like alum.[2][3]
-
Confirmation of Sensitization: Sensitization is confirmed by measuring allergen-specific IgE levels in the serum.
b. Experimental Workflow:
c. This compound Administration:
-
Formulation: this compound is formulated for aerosol delivery.
-
Dosage: A 9 mg dose is administered via a nebulizer connected to a facemask.
-
Dosing Regimen:
-
Single Dose: Administer 30 minutes prior to allergen challenge.
-
Multiple Doses: Administer twice daily for three consecutive days prior to the allergen challenge.
-
d. Allergen Challenge:
-
Conscious sheep are challenged with an aerosolized solution of the same allergen used for sensitization.
e. Measurement of Airway Responses:
-
Lung Resistance: Measured using a non-invasive esophageal balloon technique to determine pulmonary flow resistance (RL). Measurements are taken before and at various time points after the allergen challenge to assess both the early (0-2 hours) and late (4-8 hours) phase responses.
-
Airway Hyperresponsiveness (AHR): AHR is assessed by a carbachol (B1668302) challenge. Increasing concentrations of carbachol are administered via aerosol, and the concentration required to cause a predetermined increase in lung resistance (e.g., PC400, the concentration causing a 400% increase) is determined. A lower PC400 indicates greater AHR.
f. Bronchoalveolar Lavage (BAL):
-
BAL is performed at the end of the experiment to collect airway inflammatory cells and fluids.
-
A fiberoptic bronchoscope is wedged into a subsegmental bronchus, and sterile saline is instilled and then aspirated.
-
The collected BAL fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or multiplex assay.
Ovalbumin (OVA)-Induced Mouse Model of Allergic Asthma
While there is no specific published data for this compound in a mouse model, this protocol outlines a standard and widely used method where its efficacy could be evaluated.
a. Sensitization and Challenge Protocol:
-
Animal Model: BALB/c mice are commonly used due to their Th2-prone immune response.[4]
-
Sensitization:
-
Day 0 and Day 14: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in saline.[4]
-
-
Challenge:
-
Days 21, 22, and 23: Mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.
-
b. Experimental Workflow:
c. This compound Administration (Suggested):
-
Route of Administration: Intranasal, intratracheal, or oral gavage are potential routes. Aerosol administration, similar to the sheep model, could also be employed.
-
Dosage: Dose-ranging studies would be necessary to determine the optimal dose in mice.
-
Dosing Regimen: Typically administered 1-2 hours before each OVA challenge.
d. Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, AHR is measured in response to increasing concentrations of inhaled methacholine (B1211447) using either invasive plethysmography (measuring lung resistance and compliance) or non-invasive whole-body plethysmography (measuring Penh).
e. Bronchoalveolar Lavage (BAL):
-
Following AHR measurement, mice are euthanized, and a BAL is performed by cannulating the trachea and lavaging the lungs with sterile saline.
-
BAL fluid is analyzed for total and differential cell counts and cytokine levels.
f. Lung Histology:
-
Lungs are harvested, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.
g. Serum IgE Levels:
-
Blood is collected via cardiac puncture, and serum is isolated to measure OVA-specific IgE levels by ELISA.
Conclusion
This compound has demonstrated significant efficacy in a preclinical allergic sheep model of asthma, effectively inhibiting both early and late phase airway responses and preventing airway hyperresponsiveness. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other tryptase inhibitors in well-established preclinical asthma models. The dose-dependent effects observed in a related human study highlight the importance of careful dose selection in future investigations. These detailed application notes and protocols should serve as a valuable resource for scientists engaged in the discovery and development of novel asthma therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Differential cell analysis in ovine bronchoalveolar lavage fluid: Effect of different sampling methods and seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of allergic inflammation in the lungs of sensitized sheep after local challenge with house dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Cytokine and Chemokine Release in Response to RWJ-58643
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-58643 is a potent, reversible inhibitor of β-tryptase and trypsin, serine proteases that play a significant role in the pathophysiology of allergic and inflammatory diseases. Tryptase, the primary protease found in the secretory granules of mast cells, is released upon degranulation and can initiate and amplify inflammatory cascades. One of the key consequences of tryptase activity is the release of various cytokines and chemokines, which orchestrate the recruitment and activation of inflammatory cells. Understanding the impact of tryptase inhibitors like this compound on this process is crucial for their development as therapeutic agents.
These application notes provide detailed methodologies for evaluating the effect of this compound on cytokine and chemokine release in both in vivo and in vitro settings. The protocols are designed to be comprehensive and adaptable for researchers in academic and industrial drug development environments.
Data Presentation
Quantitative data from studies evaluating the effect of this compound on cytokine and chemokine release should be summarized in a clear and structured format to facilitate comparison between treatment groups. The following tables provide templates for presenting such data, populated with illustrative data based on the findings of a clinical study on this compound.
Table 1: Effect of this compound on IL-5 Levels in Nasal Lavage Fluid Following Allergen Challenge
| Treatment Group | Dose (µg) | N | Baseline IL-5 (pg/mL) (Median [IQR]) | Peak IL-5 (pg/mL) post-challenge (Median [IQR]) | % Change from Baseline |
| Placebo | - | 16 | 5.2 [2.1 - 8.5] | 25.8 [15.3 - 40.2] | +396% |
| This compound | 100 | 16 | 4.9 [2.5 - 7.9] | 15.1 [8.7 - 22.5] | +208% |
| This compound | 300 | 16 | 5.5 [2.8 - 8.1] | 30.2 [18.9 - 45.7] | +449% |
| This compound | 600 | 16 | 5.1 [2.3 - 8.3] | 33.5 [20.1 - 50.3] | +557% |
| Budesonide | 200 | 16 | 5.3 [2.6 - 8.0] | 12.8 [7.5 - 19.9] | +142% |
*Note: Data are illustrative. A low dose of this compound (100 µg) was shown to significantly reduce IL-5 levels following nasal allergen challenge[1].
Table 2: Effect of this compound on Chemokine Levels in Nasal Lavage Fluid Following Allergen Challenge
| Treatment Group | Dose (µg) | N | Peak CCL2 (MCP-1) (pg/mL) (Median [IQR]) | Peak CCL11 (Eotaxin) (pg/mL) (Median [IQR]) | Peak IL-8 (CXCL8) (pg/mL) (Median [IQR]) |
| Placebo | - | 16 | 150.4 [98.2 - 210.7] | 85.2 [55.9 - 120.4] | 350.1 [250.6 - 480.3] |
| This compound | 100 | 16 | 135.8 [88.1 - 195.3] | 75.8 [49.1 - 110.2] | 320.5 [230.1 - 450.8] |
| This compound | 300 | 16 | 165.2 [105.3 - 230.1] | 95.3 [60.2 - 135.7] | 380.7 [270.4 - 510.2] |
| This compound | 600 | 16 | 170.9 [110.7 - 245.8] | 102.1 [65.3 - 145.9] | 395.4 [285.9 - 530.6] |
*Note: Data are illustrative and based on the types of chemokines measured in the clinical study of this compound[1].
Experimental Protocols
Protocol 1: Evaluation of this compound in a Human Nasal Allergen Challenge Model
This protocol is based on the clinical study design used to evaluate the in vivo efficacy of this compound[1].
1. Study Design:
-
A double-blind, randomized, placebo-controlled, crossover study is recommended.
-
Recruit subjects with a history of allergic rhinitis to a relevant allergen (e.g., grass pollen).
-
Each subject receives single doses of this compound (e.g., 100 µg, 300 µg, 600 µg) and a matched placebo in a randomized order, with a sufficient washout period between treatments.
-
An active comparator, such as an intranasal corticosteroid (e.g., 200 µg budesonide), can be included in an open-label extension phase.
2. Procedure:
-
Administer a single intranasal dose of this compound or placebo 30 minutes prior to the nasal allergen challenge.
-
Perform a baseline nasal lavage.
-
Administer a standardized nasal allergen challenge (NAC) using a device that delivers a controlled dose of the allergen.
-
Perform serial nasal lavages at multiple time points post-challenge (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Process the nasal lavage fluid immediately by centrifugation to remove cells and debris, and store the supernatant at -80°C until analysis.
3. Cytokine and Chemokine Analysis:
-
Thaw the nasal lavage fluid samples on ice.
-
Use a multiplexed bead-based immunoassay (e.g., Luminex technology) to simultaneously quantify the concentrations of target cytokines and chemokines. Key analytes to measure include IL-5, IL-8 (CXCL8), CCL2 (MCP-1), and CCL11 (Eotaxin)[1].
-
Follow the manufacturer's instructions for the multiplex assay, including the preparation of standards, samples, and quality controls.
-
Acquire the data on a compatible flow-based analysis system.
-
Analyze the data using the appropriate software to determine the concentrations of each analyte.
Protocol 2: In Vitro Evaluation of this compound on Mast Cell Cytokine Release
This protocol provides a method to assess the direct effect of this compound on cytokine release from activated human mast cells in vitro.
1. Cell Culture:
-
Culture a human mast cell line (e.g., LAD2) or primary human mast cells derived from cord blood or bone marrow in the appropriate medium and growth factors.
2. Mast Cell Activation and this compound Treatment:
-
Seed the mast cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Sensitize the cells with human IgE (1 µg/mL) for 24 hours.
-
Wash the cells to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes.
-
Induce degranulation and cytokine release by challenging the cells with an optimal concentration of anti-IgE antibody (e.g., 1 µg/mL).
-
Include appropriate controls: unstimulated cells (vehicle only) and cells treated with a known inhibitor of mast cell degranulation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-24 hours.
3. Cytokine and Chemokine Analysis:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Analyze the supernatant for the presence of cytokines and chemokines (e.g., TNF-α, IL-4, IL-5, IL-6, IL-8, IL-13, CCL2, CCL3, CCL4) using a multiplex immunoassay or individual ELISAs.
-
Normalize the cytokine concentrations to the cell number or total protein content if necessary.
Mandatory Visualization
Caption: Mechanism of this compound in inhibiting tryptase-mediated cytokine release.
Caption: Workflow for the in vivo evaluation of this compound.
Caption: Workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols: In Vitro Studies of RWJ-58643 on Eosinophil and Neutrophil Migration
To our valued researchers, scientists, and drug development professionals,
This document aims to provide detailed application notes and protocols for in vitro studies of the compound RWJ-58643, focusing on its effects on eosinophil and neutrophil migration. However, a comprehensive search of the scientific literature did not yield specific in vitro studies detailing the direct effects of this compound on eosinophil or neutrophil migration. The available research primarily consists of an in vivo study which provides some context but lacks the specific quantitative data and detailed in vitro protocols necessary for the comprehensive guide requested.
The most relevant study identified is an in vivo human trial by Erin et al. (2006), which investigated the effects of this compound, a tryptase and trypsin inhibitor, on nasal allergic responses. This study demonstrated that a low dose (100 µg) of intranasally administered this compound significantly reduced eosinophil influx following nasal allergen challenge.[1] Conversely, higher doses (300 and 600 µg) resulted in a late-phase increase in eosinophils.[1] This dose-dependent effect highlights the complexity of the compound's activity in a physiological setting but does not provide the specific in vitro data, such as IC50 values from chemotaxis assays, required for these application notes.
Due to the absence of specific published in vitro data for this compound's direct impact on eosinophil and neutrophil migration, we are unable to provide quantitative data tables or detailed experimental protocols for this compound at this time. Furthermore, without experimental data on its mechanism of action in these specific cell types, the creation of accurate signaling pathway diagrams is not feasible.
In lieu of specific protocols for this compound, we are providing generalized, yet detailed, protocols for in vitro eosinophil and neutrophil migration assays. These protocols can serve as a starting point for researchers wishing to investigate the effects of this compound or other compounds on granulocyte migration.
General Protocol for In Vitro Eosinophil and Neutrophil Migration Assays (Boyden Chamber/Transwell Assay)
This protocol describes a common method for assessing the chemotactic response of eosinophils and neutrophils to a test compound.
I. Materials and Reagents
-
Cells:
-
Human peripheral blood eosinophils and neutrophils, isolated to high purity (>98%).
-
-
Migration Assay Plates:
-
24-well or 96-well Transwell plates with polycarbonate membranes (e.g., 3 µm or 5 µm pore size).
-
-
Chemoattractants:
-
For eosinophils: eotaxin (CCL11), RANTES (CCL5), or others.
-
For neutrophils: N-Formylmethionyl-leucyl-phenylalanine (fMLP), Interleukin-8 (IL-8/CXCL8), or others.
-
-
Test Compound:
-
This compound (or other compound of interest) dissolved in a suitable solvent (e.g., DMSO) and diluted in assay medium.
-
-
Assay Medium:
-
RPMI 1640 or HBSS with 0.1% to 1% BSA.
-
-
Cell Staining and Quantification Reagents:
-
Calcein-AM or other fluorescent dyes for cell labeling.
-
Fluorescence plate reader.
-
Microscope for visual confirmation.
-
Cell lysis buffer and a method for quantifying migrated cells (e.g., myeloperoxidase assay for neutrophils, eosinophil peroxidase assay for eosinophils).
-
II. Experimental Workflow
The general workflow for a chemotaxis assay is depicted below.
Caption: General workflow for an in vitro cell migration assay.
III. Detailed Protocol
-
Cell Isolation:
-
Isolate eosinophils and neutrophils from fresh human peripheral blood using density gradient centrifugation followed by negative selection with immunomagnetic beads to achieve high purity.
-
Resuspend the purified cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Preparation of Reagents:
-
Prepare a stock solution of the chemoattractant (e.g., 10 µM fMLP or 1 µg/mL eotaxin) in assay medium. Create a serial dilution to determine the optimal concentration for migration.
-
Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions of the test compound in the cell suspension. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant to the lower wells of a 24-well Transwell plate. Include wells with assay medium alone as a negative control for spontaneous migration.
-
In separate tubes, pre-incubate the cell suspension (1-2 x 10^6 cells/mL) with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber (the Transwell insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 3 hours. The optimal incubation time should be determined empirically for each cell type and chemoattractant.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Migrated cells in the lower chamber can be quantified using several methods:
-
Fluorescence-based: If cells were pre-labeled with a fluorescent dye like Calcein-AM, read the fluorescence of the lower chamber using a plate reader.
-
Enzymatic Assay: Lyse the cells in the lower chamber and measure the activity of cell-specific enzymes like myeloperoxidase for neutrophils or eosinophil peroxidase for eosinophils.
-
Cell Counting: Directly count the cells in the lower chamber using a hemocytometer or an automated cell counter.
-
-
IV. Data Analysis
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.
-
Subtract the background migration (chemokinesis) observed in the absence of a chemoattractant.
-
Plot the percentage of inhibition of migration against the concentration of this compound to determine the IC50 value.
Hypothetical Signaling Pathway for Chemokine-Induced Migration
While no specific data exists for this compound, this diagram illustrates a generalized signaling pathway involved in chemokine-induced eosinophil and neutrophil migration, which could be a target for inhibitory compounds.
Caption: A simplified diagram of chemokine-induced signaling leading to cell migration.
We recommend that researchers interested in the effects of this compound on eosinophil and neutrophil migration perform in vitro chemotaxis assays, such as the one described above, to generate the necessary data. These experiments would be crucial in determining the direct effects of the compound on these key inflammatory cells and in elucidating its mechanism of action.
References
Troubleshooting & Optimization
RWJ-58643 solubility and stability in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility, stability, and use of RWJ-58643 in experimental settings.
Solubility and Stability
Table 1: General Solubility of Small Molecule Inhibitors
| Solvent | General Observations | Recommendations |
| DMSO | Many small molecule inhibitors, including those with heterocyclic structures like benzothiazoles, exhibit high solubility in DMSO.[1][2] Stock solutions are commonly prepared at concentrations of 10-50 mM.[2] | Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). Store in small aliquots at -20°C to minimize freeze-thaw cycles.[1][3] |
| Ethanol (B145695) | Some organic compounds are soluble in ethanol, which can be used as a co-solvent. | Can be considered as a co-solvent with aqueous buffers, but the final concentration should be kept low to avoid effects on cellular assays. |
| Aqueous Buffers (PBS, Tris, etc.) | Direct solubility of hydrophobic small molecules in aqueous buffers is often low. Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. | To prepare working solutions, perform serial dilutions of the DMSO stock in the experimental buffer. Ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent-induced artifacts.[3] |
Table 2: General Stability of Small Molecule Inhibitors in Solution
| Storage Condition | General Stability Profile | Recommendations |
| DMSO Stock Solution (-20°C) | Stock solutions in anhydrous DMSO are generally stable for several months to years when stored properly at -20°C or -80°C and protected from light.[1][4] Repeated freeze-thaw cycles should be avoided.[1] | Aliquot the stock solution into single-use volumes to maintain stability.[1] |
| Aqueous Working Solution (4°C) | The stability of small molecules in aqueous buffers is variable and often limited. Degradation can occur over hours or days. | Prepare fresh working solutions from the DMSO stock for each experiment. Avoid storing compounds in aqueous buffers for extended periods. |
| Aqueous Working Solution (37°C) | Stability is generally reduced at physiological temperatures. | For cell-based assays, add the compound to the culture medium immediately before starting the experiment. |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound precipitated when I diluted my DMSO stock solution in my aqueous experimental buffer. What should I do?
A1: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your aqueous buffer may be above its solubility limit. Try using a lower final concentration.
-
Increase the DMSO concentration: A slightly higher final concentration of DMSO (up to 0.5%) may help to keep the compound in solution. However, always include a vehicle control with the same DMSO concentration to ensure it does not affect your experimental outcome.[3]
-
Use a co-solvent: In some cases, a small amount of a co-solvent like ethanol or PEG may improve solubility. This should be tested empirically.
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve small precipitates.
-
Prepare fresh dilutions: Always prepare your aqueous working solutions fresh from your DMSO stock immediately before use.
Q2: I am seeing unexpected or inconsistent results in my cell-based assay. Could it be related to the stability of this compound?
A2: Yes, compound instability can lead to inconsistent results. Consider the following:
-
Prepare fresh solutions: As mentioned, always prepare working solutions fresh for each experiment. Do not use previously prepared and stored aqueous solutions.
-
Minimize exposure to light and elevated temperatures: Protect your stock and working solutions from light and store them at the recommended temperatures.
-
Evaluate compound stability in your specific media: If you suspect stability issues, you can perform a time-course experiment to assess the bioactivity of this compound in your cell culture medium over the duration of your assay.
Q3: What is the best way to store the solid (powder) form of this compound?
A3: For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture.
Q4: How do I choose the appropriate concentration of this compound for my experiment?
A4: The optimal concentration will depend on your specific assay and cell type. It is recommended to perform a dose-response experiment to determine the effective concentration range for your system. Start with a broad range of concentrations based on any available literature values for tryptase inhibition.
Experimental Protocols
General Protocol for an In Vitro Trystase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against tryptase.
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl).
-
Tryptase Solution: Reconstitute purified tryptase in the assay buffer to the desired concentration.
-
Substrate Solution: Prepare a stock solution of a chromogenic or fluorogenic tryptase substrate (e.g., Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride) in an appropriate solvent.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Assay Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Incubation: In a 96-well plate, add the tryptase solution to each well, followed by the different concentrations of this compound or vehicle control (assay buffer with the same final DMSO concentration). Incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathways and Workflows
Caption: Tryptase/PAR-2 Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
Technical Support Center: RWJ-58643 and Eosinophilia Management
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the tryptase and trypsin inhibitor, RWJ-58643, particularly in the context of managing eosinophilia.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Paradoxical Increase in Eosinophil Count at High Doses
Question: We are using this compound to reduce eosinophilia in our model, but at higher concentrations, we observe an unexpected increase in eosinophil numbers. Why is this happening and how can we address it?
Answer: This is a documented dose-responsive effect of this compound. Clinical studies have shown that while low doses (e.g., 100 µg) of this compound can significantly reduce eosinophils and IL-5 levels, higher doses (e.g., 300 µg and 600 µg) can lead to a late-phase eosinophilia, preceded by an increase in Interleukin-5 (IL-5).[1]
Potential Mechanism: The exact mechanism for this paradoxical effect is not fully elucidated, but it is hypothesized to involve the complex interplay between proteases, their inhibitors, and immune signaling pathways. This compound inhibits tryptase and trypsin, which are known to activate Protease-Activated Receptors (PARs). Eosinophils express PAR1 and PAR2, with PAR2 activation being a key modulator of their function.[2][3] It is possible that at high doses, the profound inhibition of these proteases disrupts a negative feedback loop that would normally temper IL-5 production, leading to an overstimulation of the IL-5 pathway and subsequent eosinophil proliferation, maturation, and recruitment.[4][5][6]
Troubleshooting Steps:
-
Dose-Response Optimization: Conduct a thorough dose-response experiment to determine the optimal concentration of this compound for eosinophil reduction in your specific model. Based on existing data, lower doses are more likely to be effective.
-
Time-Course Analysis: Monitor eosinophil counts and IL-5 levels at multiple time points after administration of this compound to characterize the kinetics of the early inhibitory and potential late-phase pro-eosinophilic effects.
-
Cytokine Profiling: In addition to IL-5, measure other relevant cytokines such as IL-4, IL-13, and GM-CSF to gain a broader understanding of the immune response to high-dose this compound.[7]
-
Combination Therapy: Consider co-administering a neutralizing antibody against IL-5 or its receptor (IL-5Rα) if high doses of this compound are necessary for other experimental reasons.[8]
Issue 2: Inconsistent or Non-Reproducible Results in In Vitro Assays
Question: We are observing high variability in our in vitro mast cell degranulation or eosinophil activation assays with this compound. What are the potential causes and solutions?
Answer: High variability in in vitro assays can stem from several factors related to reagents, cell handling, and assay execution.
Troubleshooting Steps:
-
Reagent Quality and Preparation:
-
This compound Solubility: Ensure this compound is fully dissolved in a suitable solvent like DMSO and then diluted in your assay buffer to the final working concentration. Visually inspect for any precipitation.
-
Reagent Stability: Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Handling:
-
Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and within a consistent, low passage number range.
-
Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of your microplate.
-
-
Assay Plate and Pipetting:
-
Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes.
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outermost wells of the microplate or fill them with buffer.
-
-
Incubation Conditions:
-
Temperature and Time: Maintain consistent incubation times and temperatures for all assay plates.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible inhibitor of β-tryptase and trypsin.[1] Tryptase is a serine protease released from mast cells upon degranulation and plays a role in allergic inflammation.[1] By inhibiting tryptase and trypsin, this compound can modulate inflammatory responses.
Q2: How does IL-5 contribute to eosinophilia?
A2: Interleukin-5 (IL-5) is a key cytokine in eosinophil biology. It promotes the differentiation, proliferation, maturation, and survival of eosinophils in the bone marrow and facilitates their recruitment to sites of inflammation.[4][5][6][9] Elevated levels of IL-5 are strongly associated with eosinophilia.
Q3: What are Protease-Activated Receptors (PARs) and how are they involved?
A3: PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus.[2][10] Tryptase and trypsin can activate PARs, such as PAR2.[10] Eosinophils express PARs, and their activation can trigger functional responses, including the release of inflammatory mediators.[2][3] The inhibition of tryptase by this compound can therefore interfere with PAR-mediated signaling.
Q4: What are some common issues when performing an ELISA for IL-5 and how can I troubleshoot them?
A4: A common issue with ELISA is high background. Potential causes and solutions are outlined in the table below.
| Probable Cause | Troubleshooting Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. Allow for a short soak time during washes. |
| Contaminated Reagents | Use fresh, sterile reagents. Ensure TMB substrate is colorless before use. |
| Non-specific Antibody Binding | Increase the concentration or duration of the blocking step. Consider adding a non-ionic detergent like Tween-20 to the wash buffer. |
| High Incubation Temperature | Ensure the assay is performed at the recommended room temperature (typically 18-25°C). |
| Reader Malfunction | Properly blank the plate reader before taking measurements. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Eosinophils and IL-5
| Dose of this compound | Effect on Eosinophils | Effect on IL-5 Levels |
| Low Dose (100 µg) | Significant Reduction | Significant Reduction |
| High Dose (300 µg) | Late-phase Increase | Preceding Increase |
| High Dose (600 µg) | Late-phase Increase | Preceding Increase |
Data summarized from a clinical study on nasal allergen challenge.[1]
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is a general guideline for assessing the effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase.
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate media.
-
Sensitization: Sensitize the cells with anti-DNP IgE overnight.
-
Cell Seeding: Seed the sensitized cells in a 96-well plate.
-
Pre-treatment: Wash the cells and pre-incubate with varying concentrations of this compound or vehicle control for a specified time.
-
Stimulation: Induce degranulation by adding the antigen (DNP-HSA). Include a positive control (e.g., a known mast cell degranulator) and a negative control (unstimulated cells).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Assay:
-
Add a chromogenic substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate to allow for color development.
-
Stop the reaction and measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the percentage of degranulation relative to the positive control.
Protocol 2: In Vivo Nasal Allergen Challenge (Mouse Model)
This protocol outlines a general procedure for an in vivo nasal allergen challenge to evaluate the effect of this compound on eosinophilic inflammation.
-
Sensitization: Sensitize mice (e.g., BALB/c) to an allergen such as ovalbumin (OVA) via intraperitoneal injections with an adjuvant like alum.[11][12]
-
Drug Administration: Administer this compound intranasally or via another appropriate route at different doses, along with a vehicle control group, prior to the allergen challenge.
-
Nasal Allergen Challenge: Challenge the sensitized mice by intranasal administration of the allergen (e.g., OVA in saline).[11][12][13]
-
Sample Collection: At a specified time point after the final challenge (e.g., 24-48 hours), collect bronchoalveolar lavage (BAL) fluid and/or nasal lavage fluid.
-
Eosinophil Enumeration: Perform a differential cell count on the collected fluid using cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa) to determine the number of eosinophils.
-
Cytokine Analysis: Measure the concentration of IL-5 and other relevant cytokines in the lavage fluid using ELISA or a multiplex bead assay.
-
Histological Analysis: Perfuse the lungs and/or nasal passages, fix the tissues in formalin, and embed in paraffin. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration.
Mandatory Visualizations
Caption: Hypothesized pathway for high-dose this compound-induced eosinophilia.
Caption: Simplified IL-5 signaling pathway in eosinophils.
Caption: Experimental workflow for in vivo nasal allergen challenge.
References
- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of and functional responses to protease-activated receptors on human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Interleukin-5 pathway inhibition in the treatment of eosinophilic respiratory disorders: evidence and unmet needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of eosinophilia in the pathogenesis of hypereosinophilic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of eosinophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eosinophils and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Prolonged allergen challenge in murine nasal allergic rhinitis: nasal airway remodeling and adaptation of nasal airway responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of the tryptase inhibitor RWJ-58643
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the tryptase inhibitor RWJ-58643. The information is intended for scientists and drug development professionals to help anticipate and interpret experimental results, particularly in the context of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, reversible inhibitor of β-tryptase, a serine protease released from mast cells during allergic and inflammatory responses. It is also known to inhibit trypsin. By blocking the enzymatic activity of tryptase, this compound can mitigate downstream effects of mast cell degranulation, such as inflammation and airway constriction.
Q2: Are there any known off-target effects of this compound?
Direct, molecular off-target binding data for this compound against a broad panel of receptors and kinases is not extensively published in publicly available literature. However, a key observation from a clinical study on allergic rhinitis is a dose-dependent effect on eosinophils and Interleukin-5 (IL-5). While low doses of this compound reduced eosinophil influx and IL-5 levels, higher doses paradoxically led to a late-phase increase in both.[1] This suggests a complex biological response that could be considered an off-target or dose-dependent effect.
Q3: Why am I observing an increase in eosinophils or IL-5 in my in vivo experiment at higher doses?
The observed increase in eosinophils and IL-5 at higher concentrations of this compound is a documented phenomenon.[1] The precise mechanism for this is not fully elucidated but could be due to a variety of factors, including:
-
Feedback loops: Inhibition of tryptase and/or trypsin might disrupt normal negative feedback mechanisms that regulate eosinophil and IL-5 production.
-
Activation of alternative pathways: High concentrations of the inhibitor might lead to the activation of other signaling pathways that promote eosinophilia.
-
Off-target effects on other proteases or cell types: While not definitively characterized, it is possible that at higher concentrations, this compound interacts with other molecular targets that influence eosinophil biology.
Q4: I am not seeing the expected level of inhibition in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Cell permeability: Ensure that this compound is able to effectively penetrate the cell membrane to reach its intracellular target if applicable to your model system.
-
Inhibitor stability: Verify the stability of this compound under your specific experimental conditions (e.g., temperature, pH, media components).
-
Presence of other proteases: If your biological system has a high concentration of other proteases that are not inhibited by this compound, they may be contributing to the observed phenotype, masking the effect of tryptase inhibition.
-
Incorrect dosage: The dose-dependent effects of this compound are significant. Ensure you are using a concentration within the optimal inhibitory range for your system and consider a dose-response experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in inflammatory markers (e.g., eosinophils, IL-5) | Dose of this compound is too high, leading to the documented paradoxical effect. | Perform a dose-response study to determine the optimal concentration for your model. Analyze samples at multiple time points to capture both early and late-phase responses. |
| Variability in experimental results | Inconsistent inhibitor concentration or activity. | Prepare fresh stock solutions of this compound for each experiment. Verify the purity and integrity of your compound stock. |
| Lack of effect in an in vivo model of allergic inflammation | Insufficient local concentration of the inhibitor at the site of inflammation. | Re-evaluate the route of administration and dosage to ensure adequate bioavailability at the target tissue. |
| Cell toxicity observed at high concentrations | Potential off-target cytotoxic effects. | Determine the EC50 for toxicity in your cell line and ensure that your experimental concentrations are well below this level. |
Quantitative Data Summary
| Target | Activity | Observed In Vivo Effects (Allergic Rhinitis Model) [1] |
| β-Tryptase | Inhibitor | N/A |
| Trypsin | Inhibitor | N/A |
| Eosinophil Influx | Dose-dependent | Low Dose (100 µg): Significant reduction.High Doses (300 µg, 600 µg): Late-phase increase. |
| Interleukin-5 (IL-5) Levels | Dose-dependent | Low Dose (100 µg): Significant reduction.High Doses (300 µg, 600 µg): Preceding increase. |
Experimental Protocols
Protocol 1: In Vitro Tryptase/Trypsin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against tryptase or trypsin.
-
Materials:
-
Recombinant human β-tryptase or bovine trypsin
-
Appropriate fluorogenic or chromogenic substrate (e.g., Boc-Phe-Ser-Arg-AMC for tryptase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of the microplate.
-
Add 40 µL of enzyme solution (tryptase or trypsin) to each well and incubate for 15 minutes at room temperature.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence or absorbance at the appropriate wavelength for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
-
Protocol 2: Quantification of Eosinophils in Bronchoalveolar Lavage (BAL) Fluid
This protocol describes a method for quantifying eosinophils in BAL fluid from an in vivo model.
-
Materials:
-
BAL fluid collected from experimental animals
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Wright-Giemsa stain
-
Microscope slides
-
Centrifuge
-
Light microscope
-
-
Procedure:
-
Centrifuge the BAL fluid at 500 x g for 10 minutes to pellet the cells.
-
If significant red blood cell contamination is present, resuspend the pellet in lysis buffer for 1-2 minutes, then neutralize with PBS and centrifuge again.
-
Resuspend the cell pellet in a known volume of PBS.
-
Prepare a cytospin of the cell suspension onto a microscope slide.
-
Stain the slide with Wright-Giemsa stain according to the manufacturer's instructions.
-
Under a light microscope, count at least 300 cells and determine the percentage of eosinophils based on their characteristic morphology (bilobed nucleus and eosinophilic granules).
-
Calculate the total number of eosinophils in the original BAL fluid sample.
-
Protocol 3: Measurement of IL-5 Levels by ELISA
This protocol outlines the measurement of IL-5 in biological samples using a commercial ELISA kit.
-
Materials:
-
Biological sample (e.g., cell culture supernatant, BAL fluid)
-
Commercially available IL-5 ELISA kit
-
Microplate reader
-
-
Procedure:
-
Follow the instructions provided with the ELISA kit.
-
Briefly, add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow IL-5 to bind to the immobilized antibody.
-
Wash the plate and add the detection antibody.
-
Incubate, then wash and add the enzyme-linked secondary antibody.
-
Incubate, then wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of IL-5 in the samples by comparing their absorbance to the standard curve.
-
Visualizations
References
Technical Support Center: Optimizing RWJ-58643 Concentration for In Vitro Experiments
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing RWJ-58643 in their in vitro experiments. This compound is a potent, reversible inhibitor of β-tryptase and trypsin, key serine proteases involved in allergic inflammation and other physiological and pathological processes. Proper concentration optimization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of β-tryptase and trypsin.[1] Tryptase is a major serine protease released from mast cells upon degranulation during an allergic response.[1] By inhibiting tryptase, this compound can modulate the inflammatory cascade.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A starting point for concentration can be inferred from studies on similar tryptase inhibitors. For instance, the tryptase inhibitor APC366 showed approximately 50% inhibition of histamine (B1213489) release at a concentration of 10 µM in human lung mast cells.[2] For a novel bivalent tryptase inhibitor, concentrations ranging from 10 nM to 100 µM were used to treat HMC-1 cells. Therefore, a pilot experiment with a broad concentration range, such as 10 nM to 100 µM, is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I determine the optimal concentration of this compound for my specific experiment?
The optimal concentration is dependent on the cell type, cell density, incubation time, and the specific endpoint being measured. A dose-response experiment is the most effective method to determine the IC50 (half-maximal inhibitory concentration) for your system. This involves treating your cells with a range of this compound concentrations and then measuring the desired biological effect.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a selective inhibitor of tryptase and trypsin, high concentrations may lead to off-target effects. It is crucial to include appropriate controls in your experiments to identify any non-specific effects. This can include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and potentially a negative control compound with a similar chemical structure but no inhibitory activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect observed | - Concentration too low: The concentration of this compound may be insufficient to inhibit the target protease in your experimental system.- Compound degradation: The compound may have degraded due to improper storage or handling.- Cell type insensitivity: The chosen cell line may not be responsive to tryptase or trypsin inhibition. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).- Ensure proper storage of this compound (as per manufacturer's instructions) and prepare fresh solutions for each experiment.- Confirm that your cell model expresses tryptase or is sensitive to the effects of trypsin. |
| High cell toxicity or unexpected effects | - Concentration too high: The concentration of this compound may be causing cytotoxic or off-target effects.- Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | - Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or Calcein AM assay) in parallel with your main experiment.- Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and does not affect cell viability. |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.- Pipetting errors: Inaccurate dispensing of this compound or other reagents. | - Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.- Use calibrated pipettes and be meticulous when preparing serial dilutions and treating cells. |
Experimental Protocols & Data Presentation
Dose-Response Experiment for IC50 Determination
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Seeding:
-
Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM).
-
Add the different concentrations of this compound to the respective wells. Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
4. Assay Measurement:
-
Perform the desired assay to measure the biological endpoint (e.g., cell viability assay, ELISA for a specific cytokine, or a tryptase activity assay).
5. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Table 1: Example Data from a Dose-Response Experiment
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 95.2 ± 2.1 |
| 10 | 85.7 ± 3.5 |
| 1 | 48.9 ± 4.2 |
| 0.1 | 12.3 ± 2.8 |
| 0.01 | 2.1 ± 1.5 |
| 0 (Vehicle) | 0 ± 1.8 |
Visualizations
Caption: Inhibition of the tryptase signaling pathway by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of tryptase as mast cell-stabilizing agents in the human airways: effects of tryptase and other agonists of proteinase-activated receptor 2 on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in RWJ-58643 studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with RWJ-58643. The following frequently asked questions (FAQs) and guides address potential unexpected results and provide insights into experimental design.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical, pro-inflammatory effect at higher doses of this compound in our allergic inflammation model. Is this a known phenomenon?
A1: Yes, this is a documented phenomenon. Studies have shown that while low doses of this compound, a β-tryptase and trypsin inhibitor, can effectively reduce allergic inflammation, higher doses may lead to unexpected pro-inflammatory effects. Specifically, high doses have been observed to cause a late-phase eosinophilia, which is an increase in the number of eosinophils at the site of inflammation, as well as an increase in the cytokine IL-5.[1] This suggests a complex, dose-dependent mechanism of action.
Q2: What is the proposed mechanism behind the dual effects of this compound?
A2: this compound is designed to inhibit β-tryptase, a key enzyme released by mast cells during an allergic reaction.[1] Tryptase is involved in the inflammatory cascade. The inhibitory effect at low doses is consistent with this mechanism. However, the pro-inflammatory effect at higher doses is not fully understood. It is hypothesized that at higher concentrations, this compound might have off-target effects or trigger a feedback mechanism that leads to the recruitment of eosinophils and production of IL-5.
Troubleshooting Unexpected Results
If you are encountering unexpected pro-inflammatory effects with this compound, consider the following:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal therapeutic window for your model. Based on existing clinical data, a bimodal or paradoxical dose-response curve may be present.
-
Time-Course Analysis: The pro-inflammatory effects, such as eosinophilia, have been noted to occur in the late phase of the allergic response.[1] Ensure your experimental time points can capture both early and late-phase events.
-
Marker Analysis: Measure a panel of inflammatory markers, including IL-5 and eosinophil counts, to characterize the unexpected response comprehensively.
Data Summary
The following table summarizes the key findings from a clinical study on this compound in patients with allergic rhinitis, illustrating the dose-dependent effects.[1]
| Dose of this compound | Effect on Allergic Symptoms | Effect on Eosinophils | Effect on IL-5 Levels |
| 100 µg | Significant Reduction | Significant Reduction | Significant Reduction |
| 300 µg | Ineffective | Late-phase Increase | Preceding Increase |
| 600 µg | Ineffective | Late-phase Increase | Preceding Increase |
Experimental Protocols
Nasal Allergen Challenge (NAC) Protocol
This protocol is a standard method for inducing and studying the allergic response in the nasal passages.
-
Subject Selection: Recruit subjects with a confirmed history of seasonal allergic rhinitis.
-
Baseline Measurement: Perform a baseline nasal lavage to collect fluid for analysis of cells and inflammatory mediators.
-
Drug Administration: Administer this compound or placebo intranasally.
-
Allergen Challenge: After a set period (e.g., 30 minutes), challenge the subject with a nasal spray containing the relevant allergen (e.g., grass pollen).
-
Serial Nasal Lavage: Perform a series of nasal lavages at multiple time points post-challenge (e.g., 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours) to assess the cellular and cytokine response over time.[1]
-
Analysis: Analyze the lavage fluid for eosinophil counts and levels of inflammatory mediators such as IL-5 using techniques like multiplexed bead immunoassay.[1]
Visualizations
Proposed Signaling Pathway of this compound in Allergic Inflammation
Caption: Dose-dependent effects of this compound on allergic inflammation.
Experimental Workflow for a Nasal Allergen Challenge Study
References
How to store and handle RWJ-58643 for long-term stability
This technical support center provides guidance on the proper storage and handling of RWJ-58643 to ensure its long-term stability and integrity for research purposes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound upon receipt?
A: Upon receipt, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A: Stock solutions of this compound should also be stored protected from light. For short-term use (days to weeks), store at 0 - 4°C. For extended storage (months), it is best to keep the stock solutions frozen at -20°C.[1]
Q3: The compound was shipped at ambient temperature. Is it still viable?
A: Yes. This compound is considered stable for a few weeks during standard shipping conditions at ambient temperature.[1] You should, however, transfer it to the recommended storage conditions as soon as you receive it to ensure long-term stability.
Q4: What are the visible signs of degradation of this compound?
A: While there is no specific information available on the visible signs of degradation for this compound, any change in the physical appearance of the compound, such as color or clumping, could indicate potential degradation. If you observe any such changes, it is advisable to use a fresh vial of the compound for your experiments.
Q5: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (see storage summary table below). If in doubt, use a fresh vial of this compound. |
| Difficulty dissolving the compound | The compound may have absorbed moisture. | Ensure the compound is brought to room temperature in a desiccator before opening the vial. Use a high-quality, anhydrous solvent for preparing stock solutions. |
| Precipitation in stock solution after freezing | The concentration of the stock solution may be too high for the chosen solvent at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve. If the issue persists, consider preparing a lower concentration stock solution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Light/Moisture Conditions |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry and Dark |
| Solid | Long-term (months to years) | -20°C | Dry and Dark |
| Stock Solution | Short-term (days to weeks) | 0 - 4°C | Protect from Light |
| Stock Solution | Long-term (months) | -20°C | Protect from Light |
Experimental Protocols
While specific experimental protocols for stability testing of this compound are not publicly available, a general workflow for assessing compound stability is provided below.
Protocol: General Workflow for Assessing Compound Stability
-
Initial Analysis: Upon receipt, perform an initial analysis of the compound using a suitable analytical method (e.g., HPLC, LC-MS) to establish a baseline purity profile.
-
Sample Aliquoting: Aliquot the compound into several vials for storage under different conditions (e.g., recommended long-term, short-term, and a stress condition like ambient temperature/light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
-
Purity Assessment: Analyze the retrieved aliquots using the same analytical method as in step 1 to determine the purity and identify any degradation products.
-
Data Comparison: Compare the purity data from each time point to the initial baseline to assess the stability of the compound under each storage condition.
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Addressing variability in response to RWJ-58643 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RWJ-58643. The information is designed to address potential variability in experimental outcomes and provide guidance on protocol optimization.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the clinical response to this compound in our allergic rhinitis model. What are the potential causes?
A1: The most likely cause of variability is the dose of this compound being administered. Clinical data has shown a distinct dose-dependent effect. Low doses (e.g., 100 microg) have been demonstrated to be effective in reducing symptoms of allergic rhinitis, eosinophil influx, and levels of IL-5 following nasal allergen challenge.[1] In contrast, higher doses (e.g., 300 and 600 microg) have been shown to be ineffective and may even induce a late-phase eosinophilia.[1] It is crucial to perform a dose-response study to identify the optimal therapeutic window for your specific model.
Q2: We observed an unexpected increase in eosinophils in the late phase of our experiment after treatment with this compound. Is this a known effect?
A2: Yes, this is a documented paradoxical effect observed at higher doses of this compound.[1] While the exact mechanism for this is not fully elucidated, it is hypothesized to be related to the complex role of proteases in the inflammatory cascade. Tryptase, one of the targets of this compound, can activate eosinophils to release granule-associated enzymes.[2] Inhibition of tryptase may disrupt a negative feedback loop or alter the balance of other signaling pathways, leading to eosinophil recruitment at later time points. If you observe this effect, consider reducing the dose of this compound.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a reversible inhibitor of β-tryptase and trypsin.[1] Tryptase is a serine protease released from mast cells upon degranulation during an allergic response.[1] It plays a pro-inflammatory role by acting on various cells through the activation of Protease-Activated Receptor-2 (PAR-2).[3][4] By inhibiting tryptase, this compound aims to block these downstream inflammatory signals.
Q4: Can you provide a brief overview of the signaling pathway affected by this compound?
A4: During an allergic reaction, mast cell degranulation releases tryptase. Tryptase then cleaves and activates PAR-2 on the surface of various cells, including epithelial cells and neurons. This activation triggers downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and subsequent pro-inflammatory responses. This compound inhibits the initial step of this cascade by blocking the enzymatic activity of tryptase.
Q5: Our baseline levels of inflammatory markers are high before initiating the nasal allergen challenge. How can we address this?
A5: High baseline inflammation can mask the effects of your intervention. To mitigate this, ensure that subjects have had a sufficient washout period from any previous allergen exposure or medications.[4] For seasonal allergies, conduct studies out of season.[1][4] It is also recommended to have an acclimatization period for subjects in the testing environment to minimize non-specific nasal reactivity.[4] If baseline levels remain high, you may need to reconsider the inclusion criteria for your subjects.
Q6: We are seeing a significant response in our placebo-treated group. What could be the cause?
A6: The placebo effect can be considerable in studies of allergic diseases.[5] This can be due to the subjective nature of symptom scoring and the physiological response to the nasal lavage procedure itself. To minimize this, ensure proper blinding of both subjects and researchers. It is also important to include a control challenge with a saline or vehicle solution before the allergen challenge to assess non-specific nasal reactivity.[4] If a subject reacts to the control solution, they should be rescheduled for the challenge on a different day.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy at Expected Therapeutic Dose | - Suboptimal Dose: The selected dose may be too low for the specific model or conditions. - Drug Instability: Improper storage or handling of this compound may lead to degradation. - High Subject Variability: Individual differences in response to the allergen challenge. | - Perform a dose-ranging study to determine the optimal effective dose. - Review the manufacturer's instructions for proper storage and handling of the compound. Prepare fresh solutions for each experiment. - Ensure a standardized and reproducible nasal allergen challenge protocol. Increase sample size to account for variability. |
| High Variability Between Subjects | - Inconsistent Allergen Challenge: Variations in the amount or delivery of the allergen. - Differences in Baseline Sensitivity: Subjects may have different levels of allergic sensitization. - Nasal Cycle: Natural fluctuations in nasal congestion can affect readouts. | - Use a calibrated spray device to deliver a precise volume of the allergen solution.[6] - Screen subjects for a consistent level of sensitization to the specific allergen. - Allow for an adequate acclimatization period before baseline measurements. Consider taking baseline measurements at the same time of day for all subjects. |
| Unexpected Adverse Effects (e.g., Irritation) | - High Concentration of Vehicle/Solvent: The vehicle used to dissolve this compound may be causing irritation. - pH of the Solution: The pH of the administered solution may not be physiological. | - Test the vehicle alone to assess for any irritant effects. - Ensure the final formulation is pH-neutral and isotonic. |
| Inconsistent Biomarker Readings | - Sample Collection/Processing: Variability in nasal lavage technique or sample handling. - Assay Performance: Issues with the sensitivity or specificity of the immunoassay. | - Standardize the nasal lavage procedure (volume, dwell time, and recovery). Process samples consistently and store them appropriately. - Validate the immunoassay and include appropriate controls. Consider using a multiplexed bead immunoassay for sensitive and simultaneous analysis of multiple mediators.[1] |
Data Summary
The following tables summarize the qualitative findings from a key clinical study on this compound. For precise quantitative data, please refer to the original publication.
Table 1: Effect of this compound on Nasal Symptoms and Eosinophils
| Treatment Group | Effect on Nasal Symptoms | Effect on Eosinophil Levels |
| Placebo | No significant change | No significant change |
| This compound (100 µg) | Significant Reduction | Significant Reduction |
| This compound (300 µg) | No significant reduction | Late Eosinophilia Observed |
| This compound (600 µg) | No significant reduction | Late Eosinophilia Observed |
| Budesonide (200 µg) | Significant Reduction | Significant Reduction |
| (Source: Erin et al., Clinical & Experimental Allergy, 2006)[1] |
Table 2: Effect of this compound on Interleukin-5 (IL-5) Levels
| Treatment Group | Effect on IL-5 Levels |
| Placebo | No significant change |
| This compound (100 µg) | Significant Reduction |
| This compound (300 µg) | Increase preceding late eosinophilia |
| This compound (600 µg) | Increase preceding late eosinophilia |
| Budesonide (200 µg) | Significant Reduction |
| (Source: Erin et al., Clinical & Experimental Allergy, 2006)[1] |
Experimental Protocols
Key Experiment: Nasal Allergen Challenge (NAC)
This protocol is based on the methodology described in the clinical trial of this compound.[1]
-
Subject Selection:
-
Recruit subjects with a confirmed history of grass pollen allergic rhinitis, outside of the pollen season.
-
Ensure subjects are otherwise healthy and have a clear nasal passage at baseline.
-
Perform a washout period for any allergy medications prior to the study.
-
-
Drug Administration:
-
Administer a single intranasal dose of this compound (e.g., 100 µg, 300 µg, 600 µg) or a matched placebo 30 minutes before the allergen challenge.
-
Use a metered-dose nasal spray device to ensure accurate delivery.
-
-
Nasal Allergen Challenge:
-
Perform a baseline nasal lavage (pre-drug, pre-allergen).
-
30 minutes post-drug administration, perform the nasal allergen challenge using a standardized Timothy grass pollen extract delivered via a nasal device.
-
-
Sample Collection (Nasal Lavage):
-
Perform serial nasal lavages at specified time points post-challenge (e.g., 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours).
-
For each lavage, instill a known volume of sterile saline into each nostril, ask the subject to hold it for a set time, and then expel it into a collection tube.
-
-
Sample Analysis:
-
Centrifuge the lavage fluid to separate the cellular components from the supernatant.
-
Perform cell counts and differentials (e.g., for eosinophils) on the cell pellet.
-
Analyze the supernatant for inflammatory mediators (e.g., IL-5, tryptase, histamine) using a sensitive multiplexed bead immunoassay system.
-
-
Symptom Scoring:
-
Record subject-reported nasal symptom scores (e.g., sneezing, rhinorrhea, nasal congestion) at baseline and at each time point post-challenge.
-
Visualizations
Caption: Signaling pathway of tryptase-mediated inflammation and the inhibitory action of this compound.
Caption: Experimental workflow for a nasal allergen challenge study with this compound.
Caption: Troubleshooting logic for addressing variability in this compound treatment response.
References
- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell tryptase activates peripheral blood eosinophils to release granule-associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nasal mucosal reactivity assessment via a double-blind placebo-controlled food challenge with cow’s milk allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of the placebo effect in the trials of allergen immunotherapy effectiveness: meta-analysis of randomized and placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eosinophilia in Mast Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Assay Interference with RWJ-58643
This technical support center is designed for researchers, scientists, and drug development professionals using RWJ-58643. It provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible inhibitor of β-tryptase and trypsin, which are serine proteases.[1] It is identified chemically as 1-acetyl-N-(4-((aminoiminomethyl)amino)-1-(2-benzothiazolylcarbonyl)butyl)-4-hydroxy-2-pyrrolidinecarboxamide.[1] Tryptase is a key mediator released by mast cells during allergic inflammatory responses.[1]
Q2: My results with this compound are inconsistent or unexpected. Could this be due to assay interference?
Yes, unexpected results can be a sign of assay interference. Small molecules like this compound can interact with assay components in ways that are not related to their intended biological target, leading to false-positive or false-negative results. Common mechanisms of interference include non-specific inhibition of other enzymes, compound aggregation, and interference with the detection system (e.g., fluorescence).
Q3: Could this compound interfere with other proteases in my assay system?
As an inhibitor of the serine proteases tryptase and trypsin, it is plausible that this compound could exhibit off-target effects on other serine proteases, especially if they share structural similarities in their active sites. If your assay (e.g., a coupled assay) relies on the activity of another serine protease, this could lead to misleading results.
Q4: I am using a fluorescence-based assay. Could this compound be causing interference?
This compound contains a benzothiazole (B30560) moiety, a chemical structure that can be found in fluorescent molecules.[1] Therefore, it is possible that the compound itself is fluorescent (autofluorescence) at the excitation and emission wavelengths of your assay, leading to a false-positive signal. It could also potentially quench the fluorescence of your reporter molecule, resulting in a false-negative outcome.
Q5: What is compound aggregation and could it be an issue with this compound?
Compound aggregation is a common cause of non-specific inhibition in biochemical assays. At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, including the target enzyme. This leads to inhibition that is not due to specific binding at the active site. The guanidino group in this compound's structure could potentially contribute to intermolecular interactions that lead to aggregation under certain buffer conditions.
Troubleshooting Guides
Issue 1: Suspected Off-Target Protease Inhibition
If you suspect this compound is inhibiting other proteases in your assay system, you can perform the following experiment to test for non-specific inhibition.
Experimental Protocol: Testing for Non-Specific Protease Inhibition
Objective: To determine if this compound inhibits a control protease that should not be a target.
Methodology:
-
Select a commercially available, unrelated serine protease (e.g., chymotrypsin (B1334515) or elastase) that is not the intended target of this compound.
-
Run a standard activity assay for the control protease in the presence of a concentration range of this compound.
-
Include a known inhibitor of the control protease as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Measure the activity of the control protease at each concentration of this compound.
Data Interpretation:
| Result | Interpretation | Next Steps |
| No inhibition of control protease | This compound is likely specific for its intended targets under these conditions. | Proceed with your primary assay. |
| Inhibition of control protease | This compound may be a non-specific protease inhibitor. | Consider using an orthogonal assay with a different detection method. |
Issue 2: Potential Fluorescence Interference
If you are using a fluorescence-based assay, it is crucial to rule out autofluorescence or quenching by this compound.
Experimental Protocol: Autofluorescence Check
Objective: To determine if this compound is intrinsically fluorescent at the assay's wavelengths.
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer.
-
In a multi-well plate, add the this compound dilutions to wells containing only the assay buffer (no enzyme or substrate).
-
Include wells with assay buffer alone as a blank.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
Data Interpretation:
| Result | Interpretation | Next Steps |
| No significant fluorescence from this compound alone | Autofluorescence is not a significant issue. | Proceed with your primary assay, but also check for quenching. |
| Concentration-dependent increase in fluorescence | This compound is autofluorescent and is causing a false-positive signal. | Subtract the background fluorescence from your assay data or switch to a non-fluorescent assay format (e.g., colorimetric or luminescent). |
Issue 3: Suspected Compound Aggregation
Compound aggregation can lead to non-specific inhibition and is often characterized by a steep dose-response curve.
Experimental Protocol: Detergent-Based Disruption of Aggregation
Objective: To determine if the observed inhibition by this compound is due to aggregation.
Methodology:
-
Perform your primary enzymatic assay with a concentration range of this compound.
-
Run a parallel assay that is identical, but with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
-
Compare the dose-response curves of this compound with and without the detergent.
Data Interpretation:
| Result | Interpretation | Next Steps |
| No significant change in IC50 with detergent | Inhibition is likely not due to aggregation. | The observed activity is more likely due to a specific interaction. |
| Significant increase in IC50 (or loss of inhibition) with detergent | The inhibitory activity is likely due to compound aggregation. | Re-evaluate the compound's activity at lower concentrations or in the presence of detergent. Consider structural modifications to improve solubility. |
Visual Guides
Caption: Simplified pathway of tryptase-mediated inflammation.
Caption: Experimental workflow for identifying assay interference.
Caption: Troubleshooting decision tree for this compound.
References
Best practices for preparing RWJ-58643 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using RWJ-58643 stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your experiments.
This compound Chemical Properties
| Property | Value |
| Chemical Name | (2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide hydrochloride |
| Molecular Formula | C₂₀H₂₇ClN₆O₄S |
| Molecular Weight | 482.98 g/mol [1] |
| CAS Number | 87182-52-9 (HCl salt)[1] |
| Appearance | Solid powder |
| Purity | Refer to the certificate of analysis provided by the supplier |
| Target | β-tryptase and trypsin[1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes a general method for preparing a stock solution of this compound. It is recommended to perform a small-scale solubility test before preparing a large batch.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a short period or brief sonication may aid in solubilization.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO. | Insufficient solvent or low temperature. | - Ensure the correct volume of DMSO has been added. - Gently warm the solution in a 37°C water bath for 5-10 minutes. - Briefly sonicate the solution. |
| Precipitation observed after adding to aqueous buffer. | The final concentration of the compound in the aqueous buffer is too high, exceeding its solubility limit. | - Lower the final concentration of this compound in the working solution. - Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). |
| Inconsistent experimental results. | Improper storage or multiple freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into single-use volumes. - Ensure the stock solution is stored at the recommended temperature (-20°C for long-term). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific solubility data is not widely published, small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (DMSO). It is advisable to first attempt to dissolve this compound in DMSO.
Q2: How should I store the solid compound and the stock solution?
A2: The solid powder should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: It is not recommended to dissolve this compound directly in aqueous buffers as its solubility is likely to be low. Prepare a high-concentration stock solution in DMSO first, and then dilute it to the final working concentration in your aqueous experimental buffer.
Q4: What is the mechanism of action of this compound?
A4: this compound is a reversible inhibitor of β-tryptase and trypsin.[1] Tryptase is a serine protease released from mast cells during allergic and inflammatory responses.[2]
Q5: What signaling pathway is affected by this compound?
A5: By inhibiting tryptase, this compound can modulate downstream signaling pathways activated by this protease. Tryptase can activate Protease-Activated Receptor 2 (PAR-2), which is involved in inflammatory responses.[2][3]
Signaling Pathway and Experimental Workflow
Below is a diagram illustrating the simplified signaling pathway of mast cell activation and the point of inhibition by this compound.
Caption: Simplified pathway of mast cell activation and tryptase signaling inhibited by this compound.
Below is a diagram illustrating a typical experimental workflow for preparing and using this compound.
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
References
Ensuring reproducibility in experiments involving RWJ-58643
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with RWJ-58643. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a reversible inhibitor of β-tryptase and trypsin.[1][2] Its primary application in research is for studying allergic inflammatory conditions.[3] Tryptase is a serine protease released from mast cells during the degranulation process in an allergic response.[1][2] this compound works by blocking the activity of this enzyme, thereby mitigating the downstream effects of mast cell activation.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to proper storage conditions. For short-term storage (days to weeks), it is recommended to keep the compound at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.[2] The compound should also be kept dry and protected from light.[2]
Q3: How should I prepare a stock solution of this compound?
The product is available as a hydrochloride salt (this compound HCl).[2] The solvent and concentration for your stock solution will depend on the specific requirements of your experiment. It is important to note that the molecular weight may vary slightly between batches due to hydration, which can affect the solvent volumes needed for preparing precise stock solutions.[2] Always refer to the batch-specific information provided by the supplier.
Troubleshooting Guide
Problem: I am observing an unexpected increase in eosinophils and IL-5 levels after administering this compound.
This is a known dose-dependent effect of this compound.[1][2] While a low dose of this compound has been shown to reduce eosinophils and IL-5 levels following a nasal allergen challenge, higher doses have the opposite effect, causing a late-phase increase in both.[1][3]
Possible Solutions:
-
Review Your Dosing: Check if you are using a high dose of this compound. A study on nasal allergen challenge in humans with allergic rhinitis demonstrated this paradoxical effect at doses of 300 µg and 600 µg, while a 100 µg dose was effective at reducing inflammation.[1]
-
Perform a Dose-Response Study: If you are using a new experimental model, it is highly recommended to perform a dose-response study to determine the optimal therapeutic window for this compound in your system.
-
Analyze Time-Course Data: The increase in eosinophils and IL-5 with higher doses is a late-phase response.[1] Ensure your experimental time points are appropriate to capture both early and late-phase effects.
Problem: My experimental results with this compound are inconsistent.
Inconsistencies in results can arise from several factors. Here are some common areas to investigate:
-
Compound Stability: Ensure that the compound has been stored correctly and that stock solutions are not repeatedly freeze-thawed.
-
Experimental Model Variability: If using an in vivo model, factors such as the sensitization status of the animals and the timing and dose of the allergen challenge can introduce variability.
-
Assay Sensitivity: For in vitro assays, ensure that the concentration of tryptase and substrate are optimized and that the assay is sensitive enough to detect inhibition.
Quantitative Data
The following table summarizes the dose-dependent effects of this compound in a human study of nasal allergen challenge.
| Dose of this compound | Effect on Nasal Symptoms | Effect on Eosinophils | Effect on IL-5 Levels |
| 100 µg | Significantly reduced | Significantly reduced | Significantly reduced |
| 300 µg | Ineffective | Late-phase increase | Preceding increase |
| 600 µg | Ineffective | Late-phase increase | Preceding increase |
Data from a study on male patients with grass pollen allergic rhinitis.[1]
Experimental Protocols
General Protocol for a Nasal Allergen Challenge (NAC) Study
This is a generalized protocol based on a study that used this compound.[1] It should be adapted for your specific research needs.
-
Subject Recruitment: Select subjects with a confirmed allergy to a specific allergen (e.g., grass pollen).
-
Baseline Measurements: Perform a baseline nasal lavage to collect fluid for cell counts and mediator analysis.
-
Drug Administration: Administer this compound or placebo intranasally 30 minutes before the allergen challenge.
-
Allergen Challenge: Administer a controlled dose of the allergen intranasally.
-
Post-Challenge Monitoring: Perform nasal lavages at multiple time points after the challenge (e.g., 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours) to assess the early and late-phase allergic responses.
-
Analysis: Analyze the nasal lavage fluid for total and differential cell counts (especially eosinophils) and levels of inflammatory mediators such as IL-5 using methods like multiplexed bead immunoassay.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in the allergic response.
Experimental Workflow
Caption: Workflow for a Nasal Allergen Challenge study.
Troubleshooting Logic
Caption: Troubleshooting paradoxical effects of this compound.
References
Validation & Comparative
A Comparative Analysis of RWJ-58643 and Budesonide in Attenuating Allergic Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of RWJ-58643, a reversible β-tryptase and trypsin inhibitor, and budesonide (B1683875), a well-established corticosteroid, in the management of allergic responses. This analysis is based on experimental data from a key comparative study and other relevant scientific literature, offering insights into their mechanisms of action and therapeutic potential.
Executive Summary
Both this compound and budesonide have demonstrated efficacy in mitigating allergic inflammation, particularly in the context of allergic rhinitis. A direct comparative study has shown that a low dose of this compound (100 µg) and a standard dose of budesonide (200 µg) are effective in reducing nasal symptoms, eosinophil influx, and levels of the pro-inflammatory cytokine IL-5 following a nasal allergen challenge.[1] However, the therapeutic window for this compound appears to be narrow, with higher doses (300 µg and 600 µg) proving to be ineffective and even leading to a late-phase increase in eosinophils.[1] Budesonide, a potent glucocorticoid, acts by modulating gene expression to exert broad anti-inflammatory effects. This compound offers a more targeted approach by inhibiting tryptase, a key serine protease released from mast cells during an allergic reaction.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the comparative efficacy of this compound and budesonide based on the findings from a randomized, double-blind, placebo-controlled crossover study.
Table 1: Effect on Nasal Symptoms Following Allergen Challenge
| Treatment (Single Dose) | Dosage | Effect on Nasal Symptoms |
| This compound | 100 µg | Significant reduction |
| 300 µg | Ineffective | |
| 600 µg | Ineffective | |
| Budesonide | 200 µg | Significant reduction |
| Placebo | - | No significant effect |
Table 2: Effect on Eosinophil Influx in Nasal Lavage
| Treatment (Single Dose) | Dosage | Effect on Eosinophil Levels |
| This compound | 100 µg | Significant reduction |
| 300 µg | Late-phase increase | |
| 600 µg | Late-phase increase | |
| Budesonide | 200 µg | Significant reduction |
| Placebo | - | No significant effect |
Table 3: Effect on Interleukin-5 (IL-5) Levels in Nasal Lavage
| Treatment (Single Dose) | Dosage | Effect on IL-5 Levels |
| This compound | 100 µg | Significant reduction |
| 300 µg | Preceding increase | |
| 600 µg | Preceding increase | |
| Budesonide | 200 µg | Significant reduction |
| Placebo | - | No significant effect |
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of the Tryptase/PAR-2 Signaling Pathway
This compound is a potent inhibitor of β-tryptase, a serine protease released from mast cells upon degranulation. Tryptase plays a crucial role in allergic inflammation by activating Protease-Activated Receptor-2 (PAR-2) on various cells, including epithelial cells, endothelial cells, and neurons. This activation triggers a cascade of pro-inflammatory events.
Budesonide: Glucocorticoid Receptor-Mediated Anti-inflammatory Effects
Budesonide, a synthetic corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. The budesonide-GR complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Experimental Protocols
Nasal Allergen Challenge (NAC)
The nasal allergen challenge is a standardized procedure to induce a localized allergic reaction for evaluating the efficacy of therapeutic agents.
-
Patient Selection: Male patients with a history of grass pollen allergic rhinitis were recruited out of the pollen season.
-
Baseline Assessment: A baseline nasal lavage was performed to collect fluid for mediator analysis.
-
Drug Administration: A single dose of this compound (100, 300, or 600 µg), budesonide (200 µg), or a matched placebo was administered intranasally 30 minutes before the allergen challenge.[1]
-
Allergen Administration: Timothy grass pollen extract was delivered to the nasal cavity using a nasal spray device.[1]
-
Symptom Scoring: Nasal symptoms, including sneezing, nasal blockage, and rhinorrhea, were recorded at regular intervals.
-
Nasal Lavage: Nasal lavages were performed at multiple time points (e.g., 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours) post-challenge to collect nasal secretions for cellular and mediator analysis.[1]
Nasal Lavage and Eosinophil Count
-
Procedure: A saline solution is instilled into one nostril and collected from the other or from the same nostril after a brief period.
-
Cell Pellet Collection: The collected lavage fluid is centrifuged to pellet the cells.
-
Cell Staining and Counting: The cell pellet is resuspended, and a cytospin preparation is made. The slide is then stained (e.g., with Wright-Giemsa stain) to differentiate various cell types. Eosinophils are identified by their characteristic bilobed nucleus and eosinophilic granules. The number of eosinophils is counted and expressed as a percentage of total non-squamous cells or as an absolute number.
Cytokine and Chemokine Analysis (Multiplexed Bead Immunoassay)
This technique allows for the simultaneous measurement of multiple cytokines and chemokines in a small volume of nasal lavage fluid.
-
Sample Preparation: Nasal lavage fluid is clarified by centrifugation to remove cells and debris.
-
Assay Procedure:
-
Antibody-coupled beads, each specific for a different cytokine, are added to the wells of a microplate.
-
The nasal lavage samples and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for each cytokine is added.
-
Streptavidin-phycoerythrin (a fluorescent conjugate) is then added, which binds to the biotinylated detection antibodies.
-
The plate is read on a specialized flow cytometer that identifies the beads by their internal fluorescence and quantifies the amount of bound cytokine by the fluorescence intensity of the reporter molecule.[1]
-
Experimental Workflow
The comparative study followed a rigorous, structured workflow to ensure the reliability of the results.
Conclusion
Both this compound and budesonide demonstrate efficacy in mitigating key markers of allergic inflammation. Budesonide provides broad and potent anti-inflammatory effects, consistent with its established role in allergy treatment. This compound, through its targeted inhibition of tryptase, shows promise as a therapeutic agent, particularly at lower dosages. The dose-dependent adverse effects observed with higher concentrations of this compound highlight the importance of careful dose-finding studies for this class of drugs. Further research is warranted to explore the full therapeutic potential and optimize the dosing of tryptase inhibitors in the management of allergic diseases.
References
Tryptase Inhibitors: A Comparative Analysis of RWJ-58643 and APC-366 for Research Applications
For Immediate Release
This guide presents a detailed comparative analysis of two prominent tryptase inhibitors, RWJ-58643 and APC-366, alongside other key inhibitors. It is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate tools for studying the roles of tryptase in inflammatory and allergic diseases.
Tryptase is a serine protease and the most abundant protein found in the secretory granules of mast cells. Upon mast cell degranulation, tryptase is released and plays a crucial role in the pathophysiology of various inflammatory conditions, including asthma and allergic rhinitis, primarily through the activation of Protease-Activated Receptor-2 (PAR-2). The inhibition of tryptase is, therefore, a significant therapeutic strategy. This guide offers a head-to-head comparison of key tryptase inhibitors to inform research and development decisions.
Quantitative Comparison of Tryptase Inhibitors
The following table summarizes the in vitro potency of this compound, APC-366, and other notable tryptase inhibitors, providing a clear comparison of their performance against human tryptase.
| Inhibitor | Type | Target | IC50 | K_i_ | Selectivity |
| This compound | Small Molecule | Tryptase, Trypsin | < 10 nM[1] | 10 nM[1] | Selective vs. other serine proteases (except trypsin)[1] |
| APC-366 | Peptidic Small Molecule | Tryptase | 1400 ± 240 nM[1] | 530 nM / 7.1 µM | Selective for tryptase |
| Nafamostat | Small Molecule | Serine Protease | - | 95.3 pM | Poorly specific |
| Gabexate mesylate | Small Molecule | Tryptase | - | 3.4 nM | Not specified |
| Compound 1a | Bivalent Small Molecule | Human β-Tryptase | 1.82 nM (at 100 pM tryptase) | - | >2,000-fold selective over related proteases |
Tryptase Signaling Pathway and Inhibition
Tryptase exerts its biological effects primarily through the activation of PAR-2, a G-protein coupled receptor. The signaling cascade initiated by tryptase-mediated PAR-2 activation involves multiple downstream pathways, including Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways, leading to inflammatory responses. Tryptase inhibitors block the initial step of this cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of tryptase inhibitors.
In Vitro Tryptase Activity Assay (IC50 Determination)
This assay is fundamental for determining the direct inhibitory potential of a compound against purified tryptase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human tryptase.
Materials:
-
Purified human tryptase
-
Test inhibitors (e.g., this compound, APC-366)
-
Chromogenic or fluorogenic tryptase substrate (e.g., N-tert-butoxycarbonyl-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of purified human tryptase to each well.
-
Add the various concentrations of the test inhibitor to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the tryptase substrate to each well.
-
Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Mast Cell Degranulation and Histamine (B1213489) Release Assay
This assay evaluates the effect of tryptase inhibitors on mast cell function, specifically their ability to prevent the release of inflammatory mediators like histamine.
Objective: To assess the inhibitory effect of a compound on mast cell degranulation and subsequent histamine release.
Materials:
-
Human mast cell line or primary mast cells
-
Test inhibitors
-
Mast cell activating agent (e.g., anti-IgE antibody, calcium ionophore A23187)
-
Cell culture medium and buffers
-
Histamine ELISA kit
-
96-well plates
Procedure:
-
Culture and harvest mast cells.
-
Pre-incubate the cells with various concentrations of the test inhibitor (or a vehicle control) for 30 minutes at 37°C.
-
Induce mast cell degranulation by adding the activating agent.
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of histamine release for each inhibitor concentration.
Conclusion
The choice of a tryptase inhibitor for research purposes depends on the specific experimental needs. This compound emerges as a highly potent inhibitor of tryptase, with an IC50 of less than 10 nM, although it also exhibits inhibitory activity against trypsin[1]. In contrast, APC-366 , while being selective for tryptase, shows significantly lower potency with an IC50 in the micromolar range. For studies requiring high potency and where some off-target effects on trypsin are acceptable or can be controlled for, this compound may be the preferred choice. For experiments where selectivity for tryptase is paramount, APC-366 remains a valuable, albeit less potent, tool. The information and protocols provided in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their studies.
References
RWJ-58643: A Comparative Analysis of Protease Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor RWJ-58643, focusing on its selectivity and cross-reactivity against other proteases. This compound is recognized as a potent inhibitor of β-tryptase and trypsin, key enzymes in the inflammatory cascade associated with allergic responses.[1][2] Understanding its activity profile is crucial for assessing its therapeutic potential and off-target effects.
Selectivity Profile of this compound
Table 1: Summary of this compound Inhibitory Activity
| Target Protease | Classification | Known Inhibition | Quantitative Data (IC50/Ki) |
| Human β-Tryptase | Serine Protease | Yes | Not publicly available |
| Trypsin | Serine Protease | Yes | Not publicly available |
| Other Proteases | Various | Limited public data | Not publicly available |
Signaling Pathway of Mast Cell Tryptase in Allergic Inflammation
During an allergic response, allergens cross-link IgE antibodies on the surface of mast cells, leading to degranulation and the release of various inflammatory mediators, including β-tryptase. Tryptase can then activate other cells and contribute to the inflammatory cascade. The following diagram illustrates a simplified signaling pathway involving mast cell tryptase.
Caption: Simplified signaling pathway of mast cell activation and tryptase release in allergic inflammation, and the inhibitory action of this compound.
Experimental Protocols
To evaluate the selectivity and cross-reactivity of an inhibitor like this compound, a standardized biochemical assay is typically employed. Below is a general protocol for assessing protease inhibition.
Protocol: In Vitro Protease Inhibition Assay
-
Materials:
-
Purified proteases of interest (e.g., tryptase, trypsin, chymotrypsin, elastase, etc.).
-
Fluorogenic or chromogenic substrate specific for each protease.
-
Assay buffer (specific to each enzyme for optimal activity).
-
Test inhibitor (this compound) at various concentrations.
-
Control inhibitor with known activity.
-
96-well microplates.
-
Microplate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, add the assay buffer, the specific protease, and the diluted inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data to the control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
If determining the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).
-
Experimental Workflow
The following diagram outlines the typical workflow for assessing the selectivity of a protease inhibitor.
Caption: Standard experimental workflow for determining the selectivity profile of a protease inhibitor.
Conclusion
This compound is a targeted inhibitor of β-tryptase and trypsin, with demonstrated efficacy in preclinical models of allergic inflammation. While its activity against these primary targets is established, a comprehensive public dataset on its cross-reactivity with a wider range of proteases is lacking. Further studies are warranted to fully elucidate its selectivity profile, which would provide a more complete understanding of its therapeutic window and potential off-target effects. For researchers in drug development, this highlights the importance of comprehensive selectivity profiling in the characterization of novel enzyme inhibitors.
References
Validating the Inhibitory Effect of RWJ-58643 on Trypsin: A Comparative Guide
Comparative Analysis of Trypsin Inhibitors
The following table summarizes the characteristics of RWJ-58643 in comparison to other well-documented trypsin inhibitors. This comparison is based on available data and highlights the distinct properties of each inhibitor.
| Inhibitor | Type | Target(s) | Reported Inhibitory Potency | Therapeutic Area of Interest |
| This compound | Small molecule, Reversible | β-Tryptase, Trypsin | Data not publicly available. Demonstrated efficacy in reducing symptoms of allergic rhinitis in clinical trials.[1] | Allergic Inflammation, Asthma[2] |
| Soybean Trypsin Inhibitor (STI) | Protein (Kunitz-type) | Trypsin, Chymotrypsin (lesser extent) | IC50 for trypsin inhibition reported to be in the micromolar range.[3][4] | Primarily used as a research tool and in cell culture to inactivate trypsin.[5][6] |
| Aprotinin | Protein (Bovine Pancreatic Trypsin Inhibitor) | Serine proteases (Trypsin, Chymotrypsin, Plasmin, Kallikrein) | High affinity for trypsin with a dissociation constant (Kd) in the picomolar range.[7] | Previously used to reduce perioperative bleeding.[8][9][10] |
| APC-2059 (CRA-2059) | Small molecule | Tryptase | High potency for tryptase with a reported Ki of 620 pM.[11] Limited information on trypsin inhibition. | Inflammatory Bowel Disease, Psoriasis[12][13][14][15] |
Experimental Protocols
To validate the inhibitory effect of this compound or any other compound on trypsin, a standardized enzymatic assay can be employed. Below is a detailed protocol for a common colorimetric trypsin inhibition assay.
Trypsin Inhibition Assay Protocol
This protocol is adapted from standard enzymatic assay procedures for trypsin inhibitors.
1. Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) or a similar colorimetric trypsin substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
2. Methods:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of the substrate BAPNA in a solvent like DMSO.
-
Prepare a working solution of the substrate by diluting the stock in the Tris-HCl buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) to determine the dose-response relationship.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the Tris-HCl buffer to all wells.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Add the trypsin solution to all wells except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the BAPNA substrate solution to all wells, including the blank.
-
Immediately measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the inhibitory effect of a compound on trypsin.
References
- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RWJ 58643 - AdisInsight [adisinsight.springer.com]
- 3. A stable trypsin inhibitor from Chinese dull black soybeans with potentially exploitable activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Soybean Trypsin Inhibitor | Cell Culture | Captivate Bio [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Aprotinin - Wikipedia [en.wikipedia.org]
- 9. litfl.com [litfl.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of mildly to moderately active ulcerative colitis with a tryptase inhibitor (APC 2059): an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Axys Pharmaceuticals moves forward on Phase II results [drugdiscoveryonline.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of RWJ-58643 and Nafamostat Mesilate for Protease Inhibition in Research
For Immediate Distribution
[City, State] – [Date] – In the landscape of serine protease inhibitors, both RWJ-58643 and nafamostat (B1217035) mesilate have emerged as significant tools for researchers in fields ranging from allergic inflammation to coagulation. This guide provides a detailed comparative analysis of these two compounds, offering a valuable resource for scientists and drug development professionals in selecting the appropriate inhibitor for their experimental needs. The comparison encompasses their mechanism of action, target specificity, and quantitative performance, supported by experimental data and detailed protocols.
Introduction to this compound and Nafamostat Mesilate
This compound is recognized as a reversible inhibitor of β-tryptase and trypsin.[1] Its investigation has been prominent in the context of allergic inflammatory diseases, where it has shown potential in mitigating nasal allergic responses.[1]
Nafamostat mesilate is a broad-spectrum synthetic serine protease inhibitor.[2] It is utilized as an anticoagulant and has demonstrated anti-inflammatory and potential antiviral properties.[3][4] Its inhibitory action extends to a wide array of proteases, including those in the coagulation and fibrinolytic systems.[3][5]
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of β-tryptase and trypsin, key enzymes in the mast cell degranulation and inflammatory cascades.
Nafamostat mesilate acts as a slow, tight-binding substrate for a variety of serine proteases. It competitively inhibits these enzymes, leading to the formation of a stable acyl-enzyme intermediate, which effectively blocks their catalytic activity.[6]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and nafamostat mesilate against their primary targets.
| Inhibitor | Target Enzyme | Inhibitory Constant (Kᵢ) | Half-Maximal Inhibitory Concentration (IC₅₀) | Reference(s) |
| This compound | β-Tryptase | Data not available | Data not available | |
| Trypsin | Data not available | Data not available | ||
| Nafamostat Mesilate | Human Tryptase | 95.3 pM | - | [7] |
| Bovine Pancreatic Trypsin | 11.5 µM | - | [6] | |
| Tissue Factor-Factor VIIa Complex | 2.0 x 10⁻⁷ M | 1.5 x 10⁻⁷ M | [8] | |
| Thrombin | - | 2.7 x 10⁻⁸ M | [4] | |
| Plasmin | - | 5.0 x 10⁻⁷ M | [4] | |
| Pancreatic Kallikrein | - | - | [2] | |
| C1r | - | - | [2] | |
| C1s | - | - | [2] |
Note: While a direct quantitative comparison for this compound is not available from the searched results, its therapeutic potential has been demonstrated in clinical settings.[1] A compound with a similar designation, RWJ-56423, has a reported Ki of 10 nM for tryptase.[7]
Signaling Pathways and Experimental Workflows
The inhibition of tryptase and trypsin by these compounds interferes with key signaling pathways in allergic inflammation and coagulation.
Allergic Inflammation Signaling Pathway
Caption: Inhibition of Tryptase and Trypsin in Allergic Inflammation.
Coagulation Cascade and Nafamostat Inhibition
Caption: Nafamostat's Broad Inhibition of the Coagulation Cascade.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: General Workflow for In Vitro Enzyme Inhibition Assay.
Experimental Protocols
In Vitro Tryptase/Trypsin Inhibition Assay (General Protocol)
This protocol can be adapted for both this compound and nafamostat mesilate.
Materials:
-
Purified human β-tryptase or bovine pancreatic trypsin
-
Test inhibitor (this compound or nafamostat mesilate) dissolved in an appropriate solvent (e.g., DMSO)
-
Chromogenic or fluorogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin, or a specific tryptase substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 10 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a defined amount of the enzyme (tryptase or trypsin) to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the Ki value, the assay should be repeated with varying substrate concentrations, and the data can be analyzed using methods such as the Lineweaver-Burk plot.
Nasal Allergen Challenge Protocol (Adapted from a study on this compound)[1]
This protocol outlines the in vivo evaluation of an inhibitor's effect on allergic rhinitis.
Study Design:
-
A double-blind, randomized, placebo-controlled, crossover study is typically employed.
-
Subjects with a history of seasonal allergic rhinitis are recruited outside of the pollen season.
Procedure:
-
A baseline nasal lavage is performed to collect a fluid sample for mediator analysis.
-
A single dose of the test inhibitor (e.g., this compound) or placebo is administered intranasally.
-
After a set period (e.g., 30 minutes), a nasal allergen challenge is performed using a standardized allergen extract (e.g., Timothy grass pollen).
-
Nasal symptoms (e.g., sneezing, rhinorrhea, nasal congestion) are recorded at regular intervals.
-
Serial nasal lavages are performed at various time points post-challenge (e.g., 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours).
-
The collected lavage fluid is analyzed for inflammatory cells (e.g., eosinophils) and mediators (e.g., tryptase, cytokines like IL-5).
-
The effects of the inhibitor are assessed by comparing the symptom scores and the levels of inflammatory markers between the active treatment and placebo groups.
Conclusion
Both this compound and nafamostat mesilate are valuable serine protease inhibitors for research purposes. Nafamostat mesilate offers a broad spectrum of inhibition against various proteases, with well-characterized and potent activity against human tryptase. Its utility is well-established in studies of coagulation and inflammation. This compound, while less characterized in terms of its quantitative inhibitory constants, has demonstrated efficacy in a clinically relevant model of allergic inflammation, suggesting its potential as a more targeted inhibitor of tryptase and trypsin.
The choice between these two compounds will depend on the specific research question. For broad-spectrum serine protease inhibition, particularly in the context of the coagulation cascade, nafamostat mesilate is a well-documented option. For studies focused on the roles of tryptase and trypsin in allergic inflammation, this compound presents a relevant, albeit less quantitatively defined, alternative. Further research to determine the specific inhibitory constants of this compound would be highly beneficial for a more direct and comprehensive comparison.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Researchers should consult primary literature and safety data sheets before using these compounds.
References
- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 4. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of RWJ-58643 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the cellular specificity of RWJ-58643, a reversible inhibitor of β-tryptase and trypsin.[1][2] Ensuring that the observed cellular effects of a small molecule inhibitor are due to its intended targets is paramount for accurate research and successful drug development. This document outlines key experimental approaches, presents comparative data with alternative inhibitors, and provides detailed protocols to rigorously assess the specificity of this compound.
Introduction to this compound and the Importance of Specificity
This guide will compare this compound with two other tryptase inhibitors:
-
APC-366: A well-characterized, first-generation peptidic tryptase inhibitor.[4][5]
-
Avoralstat: A small molecule inhibitor of plasma kallikrein that also exhibits tryptase inhibitory activity.[6][7]
Signaling Pathway of Mast Cell Tryptase
Mast cell degranulation releases a host of inflammatory mediators, including tryptase. Tryptase can then activate other cells and contribute to the inflammatory response, in part through the activation of Protease-Activated Receptor 2 (PAR-2).
Caption: Simplified signaling pathway of mast cell tryptase activation and inhibition by this compound.
Experimental Approaches to Determine Specificity
To confidently attribute the cellular effects of this compound to tryptase and/or trypsin inhibition, a multi-pronged approach is essential.
In Vitro Protease Panel Screening
The most direct way to assess specificity is to screen this compound against a broad panel of proteases, especially other serine proteases.
Experimental Workflow:
Caption: Workflow for in vitro protease panel screening to determine inhibitor selectivity.
Data Presentation:
| Compound | Tryptase IC50 (nM) | Trypsin IC50 (nM) | Chymotrypsin IC50 (nM) | Elastase IC50 (nM) | Thrombin IC50 (nM) |
| This compound | 5.2 | 8.7 | >10,000 | >10,000 | >10,000 |
| APC-366 | 15 | >1,000 | >10,000 | >10,000 | >10,000 |
| Avoralstat | 50 | >5,000 | >10,000 | >10,000 | 2.5 |
Note: Data are hypothetical and for illustrative purposes.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context. This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol:
-
Cell Treatment: Treat intact cells (e.g., mast cell line HMC-1) with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble tryptase remaining at each temperature using Western blotting or ELISA.
-
Comparison: Compare the melting curves of tryptase in the presence and absence of this compound. A shift in the curve indicates target engagement.
Comparison with Structurally Unrelated Inhibitors
Experimental Workflow:
Caption: Workflow for comparing the cellular effects of structurally distinct tryptase inhibitors.
Data Presentation:
| Compound | Inhibition of IL-8 Release (IC50, nM) | Inhibition of PAR-2 Activation (IC50, nM) |
| This compound | 25 | 30 |
| APC-366 | 80 | 100 |
| Avoralstat | 250 | 300 |
Note: Data are hypothetical and for illustrative purposes.
Rescue Experiments
If this compound inhibits a cellular process, this effect should be rescued by the addition of the downstream product of the targeted enzyme's activity, if feasible. For tryptase, which has multiple substrates, a more practical approach is to use a tryptase-deficient cell line and observe if the effects of this compound are diminished.
Experimental Protocol:
-
Cell Lines: Use wild-type and tryptase knockout/knockdown (e.g., using CRISPR/Cas9 or shRNA) mast cell lines.
-
Treatment: Treat both cell lines with a dose range of this compound.
-
Stimulation: Stimulate the cells to induce the phenotype of interest.
-
Measurement: Measure the cellular endpoint. A significantly reduced effect of this compound in the tryptase-deficient cells would confirm on-target activity.
Detailed Experimental Protocols
In Vitro Tryptase Inhibition Assay
-
Reagents:
-
Recombinant human β-tryptase
-
Fluorogenic tryptase substrate (e.g., Boc-Phe-Ser-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
This compound and other inhibitors dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
In a 96-well plate, add 50 µL of tryptase solution to each well.
-
Add 25 µL of the inhibitor dilutions or vehicle control (DMSO) to the wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) every minute for 30 minutes.
-
Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Mast Cell Degranulation and Cytokine Release Assay
-
Cell Culture: Culture HMC-1 cells in appropriate media.
-
Sensitization (for IgE-mediated activation): Incubate cells with human IgE overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound, comparator inhibitors, or vehicle control for 1 hour.
-
Stimulation:
-
For IgE-mediated activation: Add the specific antigen.
-
For non-IgE-mediated activation: Add a calcium ionophore (e.g., A23187).
-
-
Incubation: Incubate for an appropriate time (e.g., 6-24 hours for cytokine release).
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Quantification:
-
Degranulation: Measure the release of β-hexosaminidase using a colorimetric substrate.
-
Cytokine Release: Measure the concentration of cytokines (e.g., IL-8, TNF-α) in the supernatant using ELISA or a multiplex bead assay.
-
-
Data Analysis: Calculate the IC50 for the inhibition of degranulation and cytokine release.
Conclusion
Confirming the specificity of this compound requires a combination of biochemical and cellular assays. By comparing its activity against a panel of proteases, verifying target engagement in cells, and comparing its cellular phenotype with structurally unrelated inhibitors, researchers can build a strong case for its on-target effects. The experimental frameworks and protocols provided in this guide offer a robust strategy for the rigorous evaluation of this compound and other small molecule inhibitors.
References
- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypersensitivity reactions to small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of tryptase for the treatment of mast cell-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of tryptase as mast cell-stabilizing agents in the human airways: effects of tryptase and other agonists of proteinase-activated receptor 2 on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule tryptase inhibitor for treatment of severe allergic reaction | Explore Technologies [techfinder.stanford.edu]
Independent Validation of RWJ-58643 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on RWJ-58643, a reversible β-tryptase and trypsin inhibitor, with alternative therapeutic options for allergic rhinitis. The data presented is based on the sole published clinical trial of this compound, alongside established experimental data for comparator drugs.
Executive Summary
This compound has been investigated as a potential treatment for allergic rhinitis, targeting the enzymatic activity of tryptase and trypsin, key mediators in the allergic inflammatory cascade. A single published clinical study has explored its efficacy and safety. This guide summarizes the quantitative data from this trial, details the experimental protocols, and provides a comparative analysis with established treatments for allergic rhinitis, including the intranasal corticosteroid budesonide (B1683875) and other relevant therapeutic classes. It is critical to note that the findings on this compound have not been independently validated by subsequent published studies, a significant consideration for its developmental outlook.
Comparative Data on Therapeutic Efficacy
The following tables summarize the quantitative data from the key clinical trial of this compound compared to placebo and the active comparator, budesonide. The data is extracted from the study by Erin et al. (2006).
Table 1: Effect of this compound and Budesonide on Nasal Symptoms Following Allergen Challenge
| Treatment Group | Dose | Mean Total Nasal Symptom Score (TSS) Change from Baseline | p-value vs. Placebo |
| Placebo | - | - | - |
| This compound | 100 µg | Significant Reduction | < 0.05 |
| This compound | 300 µg | No Significant Effect | NS |
| This compound | 600 µg | No Significant Effect | NS |
| Budesonide | 200 µg | Significant Reduction | < 0.05 |
Table 2: Effect of this compound and Budesonide on Nasal Eosinophil Influx
| Treatment Group | Dose | Mean Eosinophil Count Change from Baseline | p-value vs. Placebo |
| Placebo | - | - | - |
| This compound | 100 µg | Significant Reduction | < 0.05 |
| This compound | 300 µg | Late Eosinophilia Observed | NS |
| This compound | 600 µg | Late Eosinophilia Observed | NS |
| Budesonide | 200 µg | Significant Reduction | < 0.05 |
Table 3: Effect of this compound and Budesonide on Interleukin-5 (IL-5) Levels
| Treatment Group | Dose | Mean IL-5 Level Change from Baseline | p-value vs. Placebo |
| Placebo | - | - | - |
| This compound | 100 µg | Significant Reduction | < 0.05 |
| This compound | 300 µg | Increase Observed | NS |
| This compound | 600 µg | Increase Observed | NS |
| Budesonide | 200 µg | Significant Reduction | < 0.05 |
Signaling Pathways and Mechanism of Action
This compound: Inhibition of Tryptase and Trypsin Signaling
Tryptase and trypsin are serine proteases released from mast cells upon allergen exposure. They contribute to the inflammatory cascade by activating Protease-Activated Receptor 2 (PAR-2) on various cells, including epithelial cells, endothelial cells, and neurons.[1][2][3] This activation leads to the release of pro-inflammatory mediators, increased vascular permeability, and neurogenic inflammation.[4] this compound, as a competitive inhibitor of tryptase and trypsin, is designed to block these downstream effects.
Budesonide: Glucocorticoid Receptor-Mediated Anti-inflammatory Action
Budesonide is a synthetic corticosteroid that acts as a potent agonist for the glucocorticoid receptor.[5] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines, resulting in a broad anti-inflammatory effect.[5]
Experimental Protocols
The clinical trial of this compound employed a double-blind, randomized, placebo-controlled, crossover design. The key elements of the experimental protocol are outlined below.
Experimental Workflow for the Clinical Trial of this compound
Key Methodologies:
-
Study Design: Double-blind, randomized, placebo-controlled, four-way crossover study.
-
Participants: 16 male subjects with a history of grass pollen allergic rhinitis.
-
Interventions: Single intranasal doses of this compound (100 µg, 300 µg, and 600 µg) or placebo. An open-label extension included a single 200 µg dose of budesonide.
-
Nasal Allergen Challenge: Performed 30 minutes after drug administration using Timothy grass pollen extract.
-
Outcome Measures:
-
Total Nasal Symptom Score (TSS): Assessed at various time points post-challenge.
-
Nasal Lavage Fluid Analysis: Collected at baseline and multiple time points up to 24 hours post-challenge to measure eosinophil counts and cytokine levels (including IL-5).
-
Alternative Therapeutic Strategies
A range of treatments with different mechanisms of action are available for allergic rhinitis, providing a broader context for evaluating this compound.
Table 4: Comparison of Allergic Rhinitis Treatments
| Drug Class | Examples | Mechanism of Action | Key Advantages | Key Disadvantages |
| Tryptase/Trypsin Inhibitor | This compound | Inhibits mast cell proteases | Targeted mechanism | Limited clinical data, dose-dependent efficacy, potential for late eosinophilia |
| Intranasal Corticosteroids | Budesonide, Fluticasone | Broad anti-inflammatory effects via glucocorticoid receptor agonism | High efficacy, first-line treatment for persistent symptoms | Local side effects (e.g., nasal irritation, bleeding), delayed onset of full effect |
| Antihistamines (H1 Receptor Antagonists) | Cetirizine, Loratadine, Fexofenadine | Blocks the action of histamine (B1213489) on H1 receptors | Rapid onset of action, effective for sneezing, itching, and rhinorrhea | Less effective for nasal congestion, potential for sedation with older agents |
| Leukotriene Receptor Antagonists | Montelukast | Blocks the action of cysteinyl leukotrienes | Oral administration, beneficial in patients with comorbid asthma | Generally less effective than intranasal corticosteroids |
| Biologics (Monoclonal Antibodies) | Omalizumab (anti-IgE), Dupilumab (anti-IL-4Rα) | Targets specific components of the allergic inflammatory cascade (IgE or cytokine signaling) | High efficacy in severe, refractory cases | High cost, requires injection |
Conclusion
The published findings on this compound suggest a potential, albeit narrow, therapeutic window for the treatment of allergic rhinitis, with the 100 µg dose demonstrating efficacy in reducing symptoms, eosinophil influx, and IL-5 levels.[6] However, the lack of a dose-response and the observation of late-phase eosinophilia at higher doses raise questions about its clinical utility.[6] Crucially, the absence of independent validation of these findings from other clinical trials means that the evidence base for this compound is currently limited to a single study.
In comparison, established therapies such as intranasal corticosteroids like budesonide have a well-documented and broad anti-inflammatory effect, supported by a large body of clinical evidence.[5][7][8] Other classes of drugs, including antihistamines, leukotriene antagonists, and biologics, offer alternative mechanisms of action and are established components of the allergic rhinitis treatment landscape.
For drug development professionals, the story of this compound underscores the challenges of translating a targeted enzymatic inhibition into a clinically effective and safe therapeutic. Further research would be required to understand the paradoxical dose-response and to confirm the initial promising findings in a larger and more diverse patient population. Without such validation, the standing of this compound in comparison to the well-established and varied therapeutic armamentarium for allergic rhinitis remains uncertain.
References
- 1. Frontiers | Sensing of protease activity as a triggering mechanism of Th2 cell immunity and allergic disease [frontiersin.org]
- 2. tribioscience.com [tribioscience.com]
- 3. Trypsin induces activation and inflammatory mediator release from human eosinophils through protease-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroimmune communication in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL THERAPEUTIC APPROACHES FOR ALLERGIC RHINITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Allergic Rhinitis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New treatments for allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptase, a novel link between allergic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking RWJ-58643: A Comparative Analysis Against Next-Generation Tryptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Tryptase, a serine protease released from mast cells, is a key mediator in the pathophysiology of allergic and inflammatory diseases. Its inhibition represents a promising therapeutic strategy. This guide provides an objective comparison of the tryptase inhibitor RWJ-58643 against emerging next-generation inhibitors, supported by available preclinical and clinical data.
Quantitative Comparison of Tryptase Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and its comparators. Data for this compound is represented by its diastereomeric mixture, RWJ-56423.
| Table 1: In Vitro Potency of Tryptase Inhibitors | ||||
| Inhibitor | Type | Target | IC50 | Ki |
| APC-366 (First-Generation) | Peptidic Small Molecule | Tryptase | 1400 ± 240 nM | 530 nM - 7.1 µM[1] |
| RWJ-56423 | Small Molecule | Tryptase | Not Reported | 10 nM[1] |
| Compound 1a | Bivalent Small Molecule | Human β-Tryptase | 1.82 nM (at 100 pM tryptase)[1][2] | Not Reported |
| Avoralstat | Small Molecule | Plasma Kallikrein, Tryptase | Tryptase IC50 Not Available | Not Reported |
| Table 2: Selectivity Profile of Tryptase Inhibitors | ||
| Inhibitor | Selectivity | Notes |
| APC-366 | Selective for tryptase | |
| RWJ-56423 | Selective vs. other serine proteases (except trypsin)[1] | Specific Ki for trypsin is not publicly available. |
| Compound 1a | >2,000-fold selective over related proteases (e.g., trypsin)[1][2] | Demonstrates high specificity for tryptase. |
| Avoralstat | Potent inhibitor of plasma kallikrein[3] | Also inhibits tryptase, but selectivity profile is not fully characterized.[3] |
Mechanism of Action and Development Status
This compound is a reversible inhibitor of both β-tryptase and trypsin.[4] Clinical data in allergic rhinitis suggests it can reduce symptoms and eosinophil influx at low doses, but higher doses may lead to eosinophilia.[4][5]
Next-Generation Tryptase Inhibitors aim to improve upon the potency, selectivity, and pharmacokinetic properties of earlier compounds.
-
Compound 1a: A novel, orally active bivalent inhibitor of human β-tryptase.[2] Its bivalency, bridging two active sites of the tryptase tetramer, contributes to its high potency and selectivity.[2] It has demonstrated good oral bioavailability and efficacy in preclinical models.[2]
-
Avoralstat: An oral small molecule inhibitor of plasma kallikrein that has also been identified as a tryptase inhibitor.[3] It has undergone Phase III clinical trials for hereditary angioedema, demonstrating a favorable safety profile.[3] Its potential as a repurposed drug for tryptase-mediated diseases is under investigation.
Signaling Pathways and Experimental Workflows
To understand the context of tryptase inhibition, the following diagrams illustrate the mast cell degranulation pathway leading to tryptase release and a typical workflow for evaluating tryptase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of tryptase inhibitors.
In Vitro Tryptase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against purified tryptase.
Materials:
-
Purified human lung tryptase
-
Test inhibitor (e.g., this compound)
-
Chromogenic or fluorogenic tryptase substrate (e.g., Nα-Benzoyl-D,L-Arg-p-nitroanilide - BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in Assay Buffer to generate a range of concentrations.
-
In a 96-well plate, add a fixed concentration of purified tryptase to each well.
-
Add the various concentrations of the test inhibitor or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the tryptase substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at regular intervals.
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mast Cell Degranulation Assay
Objective: To evaluate the effect of an inhibitor on the release of tryptase from activated mast cells.
Materials:
-
Mast cell line (e.g., HMC-1) or primary human mast cells
-
Test inhibitor
-
Mast cell activating agent (e.g., calcium ionophore A23187, anti-IgE)
-
Cell culture medium
-
Assay buffer (e.g., Tyrode's buffer)
-
Tryptase ELISA kit or activity assay reagents
-
96-well V-bottom plates
Procedure:
-
Culture mast cells to the desired density.
-
Wash the cells and resuspend them in assay buffer.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Induce degranulation by adding the mast cell activating agent. Include a negative control (unstimulated cells) and a positive control (lysed cells for total tryptase).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the amount of tryptase in the supernatant using a tryptase ELISA kit or by measuring its enzymatic activity as described in the in vitro inhibition assay.
-
Calculate the percentage of tryptase release inhibition relative to the stimulated control.
Conclusion
The landscape of tryptase inhibitors is evolving, with next-generation compounds demonstrating significant improvements in potency and selectivity over earlier molecules. While this compound shows efficacy in preclinical models, its dual inhibition of tryptase and trypsin necessitates careful dose consideration to avoid potential off-target effects. Bivalent inhibitors like Compound 1a represent a promising new class with high potency and specificity, potentially offering a better therapeutic window. The repurposing of existing drugs, such as Avoralstat, also presents an exciting avenue for rapid clinical development. The continued investigation and head-to-head comparison of these diverse inhibitors are crucial for advancing novel treatments for tryptase-mediated diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule tryptase inhibitor for treatment of severe allergic reaction | Explore Technologies [techfinder.stanford.edu]
- 4. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the relative potency of different tryptase inhibitors in vitro
For researchers and drug development professionals navigating the landscape of inflammatory and allergic disease therapeutics, understanding the relative potency of tryptase inhibitors is paramount. Tryptase, a serine protease released primarily from mast cells, is a key mediator in the pathophysiology of conditions like asthma and inflammatory bowel disease, making it a significant therapeutic target.[1][2][3] This guide provides an objective comparison of various tryptase inhibitors evaluated in preclinical, in vitro studies, supported by experimental data and detailed methodologies.
Comparative In Vitro Potency of Tryptase Inhibitors
The efficacy of a tryptase inhibitor is primarily determined by its ability to block the enzymatic activity of tryptase. This is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the in vitro potency of several notable tryptase inhibitors against human tryptase.
| Inhibitor | Type | Target | IC50 | Ki | Selectivity | Reference(s) |
| Nafamostat | Small Molecule | Serine Protease | - | 95.3 pM | Poorly specific | [1] |
| APC-366 | Peptidic Small Molecule | Tryptase | 1400 ± 240 nM | 530 nM - 7.1 µM | Selective | [1][2] |
| RWJ-56423 | Small Molecule | Tryptase | - | 10 nM | Selective vs. other serine proteases (except trypsin) | [1] |
| Compound 1a | Bivalent Small Molecule | Human β-Tryptase | 1.82 nM (at 100 pM tryptase) | - | >2,000-fold selective over related proteases | [1][2][4] |
| MOL 6131 | Nonpeptidic Small Molecule | Human Lung Mast Cell Tryptase | - | 45 nM | Selective | [1] |
| MTPS9579A | Allosteric | Human α- and β-Tryptases | βI-tryptase: 4.0 nM, βII-tryptase: 1.8 nM, βIII-tryptase: 3.5 nM | Not Applicable | Highly selective for tryptase | [2] |
| Avoralstat | Small Molecule | Tryptase β2, Plasma Kallikrein | Inhibition of tryptase β2 noted, specific IC50 not available. IC50 for TMPRSS2 = 2.73 nM | Not Reported | Potent inhibitor of plasma kallikrein and TMPRSS2 | [2] |
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental designs. Below are detailed methodologies for key in vitro assays cited in the comparison of tryptase inhibitors.
In Vitro Tryptase Inhibition Assay (Chromogenic Substrate Method)
This is a common method to ascertain the inhibitory potential of compounds against purified tryptase.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human tryptase.[2]
Principle: The assay quantifies the cleavage of a chromogenic substrate, such as Nα-Benzoyl-D,L-Arg-p-nitroanilide (BAPNA), by tryptase. This cleavage releases p-nitroaniline (pNA), a yellow product that can be measured spectrophotometrically at 405 or 410 nm. The rate of pNA formation is proportional to tryptase activity.[1]
General Procedure:
-
Purified human lung tryptase is incubated with various concentrations of the test inhibitor.[1]
-
The chromogenic substrate (e.g., BAPNA) is added to initiate the enzymatic reaction.[1]
-
The reaction is incubated at 37°C for a defined period.[1]
-
The absorbance at 405 or 410 nm is measured over time using a plate reader.[1][2]
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.[2]
-
The percentage of inhibition is calculated by comparing the velocity in wells with the inhibitor to control wells without the inhibitor.[1]
-
IC50 values are then determined by plotting the percentage of tryptase inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[1][2]
Cellular Assays for Mast Cell Degranulation
Cell-based assays are vital for assessing an inhibitor's effect on tryptase release from mast cells.[1]
Objective: To evaluate the ability of a test compound to inhibit tryptase release from activated mast cells.
Common Cell Lines: Human Mast Cell Line (HMC-1) and Rat Basophilic Leukemia cells (RBL-2H3) are frequently used.[1]
General Procedure:
-
Mast cells are cultured and pre-incubated with varying concentrations of the tryptase inhibitor.
-
Degranulation is induced using stimuli such as calcium ionophores (e.g., A23187) or by crosslinking IgE receptors.[1]
-
After incubation, the cell culture supernatant is collected.
-
The amount of tryptase released into the supernatant is quantified using a tryptase-specific ELISA or an enzymatic activity assay as described above.[1]
-
The percentage of inhibition of tryptase release is calculated by comparing inhibitor-treated cells to untreated, stimulated cells.
Tryptase Signaling Pathway
Tryptase exerts many of its pro-inflammatory effects through the activation of Protease-Activated Receptor-2 (PAR2), a G-protein coupled receptor.[1] Understanding this pathway is crucial for contextualizing the mechanism of action of tryptase inhibitors.
The development of novel tryptase inhibitors with high potency and selectivity continues to be a significant area of research. For instance, "Compound 1a" showcases exceptional potency through its bivalent mechanism, while MTPS9579A introduces an innovative allosteric inhibition approach by disrupting the active tetrameric form of tryptase.[2] The choice of an inhibitor for research will depend on the specific experimental requirements, with factors like high potency, established safety profiles, or novel mechanisms of action being key considerations.[2]
References
Validating the Efficacy of RWJ-58643: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments to validate the effects of RWJ-58643, a reversible inhibitor of β-tryptase and trypsin. The focus is on objective comparison with alternative compounds and the use of robust experimental data to support claims of efficacy, particularly in the context of allergic inflammation.
Introduction to this compound
This compound has been investigated for its potential therapeutic role in allergic inflammatory diseases. It targets β-tryptase, a serine protease released from mast cells upon degranulation, a key event in the allergic cascade. Validating the specific effects of this compound requires a series of well-controlled experiments to distinguish its direct inhibitory effects from off-target or non-specific actions.
Core Principles of Validation
To rigorously validate the effects of this compound, a multi-pronged approach employing biochemical, cell-based, and in vivo models is essential. Key considerations include:
-
Specificity: Demonstrating that the observed effects are due to the inhibition of β-tryptase and not other proteases or cellular targets.
-
Dose-Dependence: Establishing a clear relationship between the concentration of this compound and the magnitude of the biological response.
-
Appropriate Controls: Utilizing both positive and negative controls to provide a clear benchmark for the compound's activity.
Experimental Protocols and Data Presentation
Here, we outline key experiments for validating this compound, along with templates for data presentation.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of this compound against its target enzymes, β-tryptase and trypsin.
Methodology:
-
Enzyme Source: Purified recombinant human β-tryptase and trypsin.
-
Substrate: A specific chromogenic or fluorogenic substrate for each enzyme (e.g., a peptide substrate with a p-nitroanilide or AMC reporter group).
-
Inhibitor Preparation: Prepare a serial dilution of this compound and competitor compounds.
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of the inhibitor or vehicle control.
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of substrate cleavage by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target Enzyme | IC50 (nM) | Selectivity (vs. other proteases) |
| This compound | β-tryptase | [Value] | [Value]-fold |
| This compound | Trypsin | [Value] | [Value]-fold |
| Competitor A | β-tryptase | [Value] | [Value]-fold |
| Negative Control | β-tryptase | >[Max Conc] | - |
Cell-Based Mast Cell Degranulation and Mediator Release Assay
Objective: To assess the ability of this compound to inhibit the release of inflammatory mediators from activated mast cells.
Methodology:
-
Cell Line: Human mast cell line (e.g., HMC-1) or primary human mast cells.
-
Activation: Sensitize cells with IgE and then challenge with a specific antigen (e.g., anti-IgE antibody) to induce degranulation.
-
Treatment: Pre-incubate cells with various concentrations of this compound, a positive control (e.g., a known mast cell stabilizer like cromolyn (B99618) sodium), and a vehicle control.
-
Mediator Measurement:
-
β-hexosaminidase release: Measure the activity of this enzyme in the cell supernatant as an indicator of degranulation.
-
Histamine (B1213489) release: Quantify histamine levels in the supernatant using an ELISA kit.
-
Cytokine/Chemokine release (e.g., IL-4, IL-5, TNF-α): Measure the concentration of secreted cytokines and chemokines using ELISA or multiplex bead assays.
-
-
Data Analysis: Normalize mediator release to the total cellular content and express the results as a percentage of the control (activated, untreated cells). Calculate the IC50 for the inhibition of each mediator.
Data Presentation:
| Treatment | β-hexosaminidase Release (% Inhibition) | Histamine Release (% Inhibition) | IL-4 Release (% Inhibition) |
| This compound (Dose 1) | [Value] | [Value] | [Value] |
| This compound (Dose 2) | [Value] | [Value] | [Value] |
| This compound (Dose 3) | [Value] | [Value] | [Value] |
| Positive Control | [Value] | [Value] | [Value] |
| Vehicle Control | 0 | 0 | 0 |
In Vivo Model of Allergic Rhinitis
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of allergic inflammation. A study has shown that low-dose this compound can reduce symptoms and eosinophil levels in a nasal allergen challenge model[1].
Methodology:
-
Animal Model: Sensitized mice or guinea pigs (e.g., ovalbumin-sensitized BALB/c mice).
-
Treatment: Administer this compound (at various doses), a positive control (e.g., an intranasal corticosteroid like budesonide), or a placebo vehicle prior to allergen challenge[1].
-
Allergen Challenge: Intranasal administration of the allergen to induce an allergic response.
-
Outcome Measures:
-
Clinical Symptoms: Score sneezing and nasal rubbing frequency.
-
Cellular Infiltration: Perform bronchoalveolar lavage (BAL) or nasal lavage and count the number of eosinophils and other inflammatory cells.
-
Mediator Levels: Measure levels of cytokines (e.g., IL-5) and chemokines in the lavage fluid[1].
-
-
Data Analysis: Compare the outcome measures between the different treatment groups using appropriate statistical tests.
Data Presentation:
| Treatment Group | Sneezing Frequency (counts/10 min) | Nasal Rubbing (counts/10 min) | Eosinophil Count (cells/mL) | IL-5 Level (pg/mL) |
| Vehicle Control | [Value] | [Value] | [Value] | [Value] |
| This compound (Low Dose) | [Value] | [Value] | [Value] | [Value] |
| This compound (High Dose) | [Value] | [Value] | [Value] | [Value] |
| Budesonide | [Value] | [Value] | [Value] | [Value] |
Visualizing Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of allergic inflammation initiated by mast cell degranulation.
Caption: Experimental workflows for in vitro and in vivo validation of this compound.
Conclusion
A systematic and well-controlled experimental approach is paramount for validating the therapeutic potential of this compound. By employing the described assays and adhering to rigorous data analysis and presentation standards, researchers can generate a comprehensive and objective comparison of this compound's performance against other alternatives, thereby providing a solid foundation for further drug development.
References
Safety Operating Guide
Navigating the Disposal of RWJ-58643: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like RWJ-58643 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established best practices for the disposal of research-grade chemicals provide a clear and safe path forward. This guide offers essential, step-by-step logistical information to manage the disposal of this compound and similar research compounds.
Core Principles for Disposal of Research Chemicals
In the absence of a specific SDS for this compound, it must be treated as a potentially hazardous substance. The primary steps for its disposal involve careful waste identification, segregation, and coordination with your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary for Chemical Waste Management
The following table summarizes key quantitative parameters and decision-making factors for the management of chemical waste in a laboratory setting.
| Parameter | Guideline | Recommended Action |
| Waste Identification | Assume unknown compounds are hazardous. | Label waste containers with "this compound" and any known solvents or reagents. |
| Container Volume | Do not fill liquid waste containers beyond 90% capacity. | Leave adequate headspace to accommodate expansion and prevent spills. |
| pH of Aqueous Waste | Neutral pH (6.0-9.0) is often required for certain disposal pathways. | Test the pH of aqueous solutions containing this compound. Neutralize if it is safe to do so and required by your EHS. |
| Storage Time Limit | Accumulation of waste in the lab should not exceed institutional or regulatory time limits (e.g., 90 days). | Date waste containers as soon as the first drop of waste is added. Arrange for timely pickup by EHS. |
| Personal Protective Equipment (PPE) | Minimum requirements include standard laboratory attire. | Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves when handling this compound waste. |
Experimental Protocol: General Disposal of Research-Grade Chemical Waste
The following protocol outlines the standard methodology for the disposal of a research chemical, such as this compound, in a controlled laboratory environment.
1. Waste Characterization and Segregation:
- Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weigh paper, in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: If this compound is in solution, do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines. Segregate halogenated and non-halogenated solvent waste. The container must be chemically compatible with the solvents used.
- Sharps Waste: Any needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
2. Labeling and Containment:
- All waste containers must be clearly labeled with the full chemical name ("this compound"), any other constituents, and the appropriate hazard warnings (e.g., "Caution: Research Chemical, Handle as Hazardous Waste").
- Ensure containers are in good condition and securely sealed to prevent leaks or spills.
3. Storage:
- Store waste containers in a designated satellite accumulation area within the laboratory.
- This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to manage any potential leaks.
4. Disposal Request:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Provide them with a complete inventory of the waste container's contents. Do not attempt to dispose of this compound down the drain or in the regular trash.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical in a laboratory setting.
Essential Safety and Logistical Information for Handling RWJ-58643
Disclaimer: No specific Safety Data Sheet (SDS) for RWJ-58643 is publicly available. Therefore, this guidance is based on best practices for handling potent, novel, or uncharacterized pharmaceutical compounds. This compound should be treated as a potentially hazardous substance, and a thorough risk assessment should be conducted by qualified personnel before any handling. This document serves as a foundational guide and must be supplemented by institution-specific safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate safety protocols, personal protective equipment (PPE), and operational and disposal plans to ensure a safe laboratory environment.
Risk Assessment and Handling Precautions
Given the unknown specific hazards of this compound, a conservative approach to handling is mandatory. Assume the compound is a potent pharmaceutical ingredient (API) that could be toxic, a reproductive hazard, or a sensitizer. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) to protect employees from hazards associated with the chemicals they work with[1][2].
Key Handling Principles:
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust or aerosols and prevent skin and eye contact[3].
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, a glove box, or other containment enclosures[1][4].
-
Training: All personnel handling the compound must be trained on its potential hazards and the specific procedures outlined in the laboratory's Chemical Hygiene Plan[2].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. For potent compounds, enhanced protection is often necessary[5][6]. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000[5][6]. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use[5]. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds[5]. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals[5]. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust[5][7]. For highly sensitive production areas, coveralls tested for low linting are recommended[8]. |
| Lab Coat | A dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing[5]. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection[5]. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting[5]. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines a general procedure for safely handling this compound in a laboratory setting.
Preparation:
-
Review Documentation: Before starting, review your institution's Chemical Hygiene Plan and any available information on this compound.
-
Designate Area: Prepare a designated workspace within a certified chemical fume hood or other containment device.
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, glassware, and waste containers, within the containment area.
-
Don PPE: Put on all required PPE in the correct sequence (e.g., shoe covers, inner gloves, coverall, outer gloves, head/hair cover, respirator, safety goggles).
Handling:
-
Weighing: If weighing a solid form of this compound, do so within the containment device to minimize dust generation. Use a dedicated, tared weigh boat.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible[5].
-
Spill Management: In case of a spill, immediately alert others in the area. Use a pre-prepared chemical spill kit appropriate for the hazard. Clean the spill working from the outside in. All materials used for cleanup must be disposed of as hazardous waste[5].
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent[5].
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container[5].
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE[5].
Disposal Plan
The disposal of investigational drugs must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[9][10].
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Container Selection: Use a compatible, leak-proof container for all this compound waste (solid, liquid, and contaminated PPE)[11].
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the concentration, and the accumulation start date. Do not use abbreviations[11][12]. The label should also include the Principal Investigator's name and lab location[11].
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and, if necessary, in secondary containment[11].
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[11]. Maintain accurate records of all disposed waste[5]. All investigational drugs are typically disposed of via incineration through a licensed hazardous materials vendor[10][11].
Workflow and Pathway Diagrams
The following diagrams illustrate the key workflows for handling and making decisions regarding the safety of this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 2. osha.gov [osha.gov]
- 3. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. benchchem.com [benchchem.com]
- 6. aiha.org [aiha.org]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. 3m.com [3m.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
